8-Benzyloxyadenosine
Description
Properties
IUPAC Name |
2-(6-amino-8-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c18-14-11-15(20-8-19-14)22(16-13(25)12(24)10(6-23)27-16)17(21-11)26-7-9-4-2-1-3-5-9/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXGCAXXPRSCHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-Benzyloxyadenosine: A Technical Guide to a Potential Modulator of Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Benzyloxyadenosine is a synthetic derivative of the endogenous nucleoside adenosine. While direct, in-depth studies on its mechanism of action are not extensively available in public literature, its structural characteristics as an 8-substituted adenosine analog suggest a strong potential for interaction with adenosine receptors. This technical guide synthesizes the available information on this compound and related compounds to provide a comprehensive overview of its likely mechanism of action, potential molecular targets, and the experimental approaches required for its characterization. By examining the structure-activity relationships of similar adenosine derivatives, we can infer the probable signaling pathways modulated by this compound and propose a roadmap for its further investigation as a potential therapeutic agent.
Introduction
Adenosine is a ubiquitous purine nucleoside that plays a critical role in a wide array of physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. The modulation of these receptors presents a significant opportunity for therapeutic intervention in various conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.[1] Consequently, the synthesis and characterization of novel adenosine analogs remain an active area of research.
This compound, a derivative with a benzyloxy group at the 8-position of the adenine ring, represents one such analog. Modifications at the 8-position of adenosine are known to significantly influence the compound's affinity and efficacy at adenosine receptors, often leading to receptor subtype selectivity and a shift between agonist and antagonist activity.[2][3][4][5] This guide will explore the potential mechanism of action of this compound based on the established pharmacology of related 8-substituted adenosine derivatives.
Chemical Synthesis
The synthesis of 8-substituted adenosine derivatives, including this compound, typically starts from a more readily available precursor like 8-bromoadenosine. The bromine atom at the 8-position can be displaced by various nucleophiles. For the synthesis of this compound, a common method involves the reaction of 8-bromoadenosine with benzyl alcohol in the presence of a suitable base.
A generalized synthetic scheme is as follows:
Caption: Generalized synthetic route to this compound.
Proposed Mechanism of Action
Based on the extensive research on 8-substituted adenosine analogs, the primary mechanism of action of this compound is likely the modulation of adenosine receptors. The bulky benzyloxy group at the 8-position is expected to influence its binding affinity and functional activity at these receptors.
Molecular Targets: Adenosine Receptors
The four adenosine receptor subtypes represent the most probable molecular targets for this compound:
-
A1 Adenosine Receptor (A1AR): Typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
A2A Adenosine Receptor (A2AAR): Primarily coupled to Gs proteins, resulting in the stimulation of adenylyl cyclase and an increase in cAMP levels.
-
A2B Adenosine Receptor (A2BAR): Also coupled to Gs proteins, but generally with a lower affinity for adenosine than A2AARs.
-
A3 Adenosine Receptor (A3AR): Coupled to Gi/o proteins, leading to adenylyl cyclase inhibition.
The introduction of a substituent at the C8 position of adenosine can significantly alter the affinity for these receptors and can convert an agonist into an antagonist.
Signaling Pathways
The interaction of this compound with adenosine receptors would trigger downstream signaling cascades. The specific pathway activated or inhibited would depend on which receptor subtype it preferentially binds to and whether it acts as an agonist or an antagonist.
Caption: Potential signaling pathways modulated by this compound.
Quantitative Data from Related Compounds
Table 1: Binding Affinities (Ki, nM) of 8-Substituted Adenosine Analogs at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Reference |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | 0.8 | 2300 | 42 | |
| 8-(3-chlorostyryl)caffeine | >10000 | 54 | >10000 | |
| 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | 2700 | 24 | >10000 |
Note: This table presents data for related compounds to illustrate the range of affinities and selectivities that can be achieved with substitutions at or near the 8-position.
Experimental Protocols
To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are required.
Radioligand Binding Assays
These assays are essential for determining the binding affinity (Ki) of this compound for each of the adenosine receptor subtypes.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single human adenosine receptor subtype (e.g., HEK-293 or CHO cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: Incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]CGS 21680 for A2AAR) and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of this compound and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Functional Assays
Functional assays are necessary to determine whether this compound acts as an agonist, antagonist, or inverse agonist at each receptor subtype.
Protocol: cAMP Accumulation Assay
-
Cell Culture: Culture cells expressing the adenosine receptor of interest.
-
Treatment: Treat the cells with varying concentrations of this compound. To test for antagonism, co-incubate with a known agonist.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Caption: Workflow for a cAMP functional assay.
Conclusion and Future Directions
While direct experimental data on the mechanism of action of this compound is currently limited, its chemical structure strongly suggests that it functions as a modulator of adenosine receptors. Based on the extensive literature on 8-substituted adenosine analogs, it is plausible that this compound exhibits selectivity for one or more of the A1, A2A, A2B, or A3 receptor subtypes and may act as either an agonist or an antagonist.
To fully elucidate its pharmacological profile, further research is imperative. The experimental protocols outlined in this guide provide a clear path for determining the binding affinities and functional activities of this compound at each of the adenosine receptors. The results of these studies will be crucial in understanding its potential therapeutic applications and will guide future drug development efforts centered on this and related compounds. The exploration of such novel adenosine analogs holds the promise of yielding new therapeutic agents with improved selectivity and efficacy for a range of human diseases.
References
- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Introduction of alkynyl chains on C-8 of adenosine led to very selective antagonists of the A(3) adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 8-Benzyloxyadenosine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine, a ubiquitous endogenous purine nucleoside, plays a critical role in a myriad of physiological processes by interacting with four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The development of selective adenosine receptor ligands is a key area of interest in medicinal chemistry for the potential treatment of cardiovascular, inflammatory, neurological, and oncological diseases. Modifications at the C8-position of the adenosine scaffold have been extensively explored to modulate receptor affinity and selectivity. Among these, 8-alkoxy derivatives, including the 8-benzyloxyadenosine series, represent a promising class of compounds. This technical guide provides an in-depth overview of the biological activity of this compound derivatives and related 8-substituted analogs, detailing their interactions with adenosine receptors, the experimental protocols used for their evaluation, and the signaling pathways they modulate. While specific quantitative data for a broad range of this compound derivatives is limited in publicly available literature, this guide synthesizes the available information on structurally related compounds to provide a comprehensive understanding of their potential biological activities.
Biological Activity of 8-Substituted Adenosine Derivatives
Generally, substitution at the 8-position is not well-tolerated for maintaining high affinity at any of the adenosine receptor subtypes[1]. However, specific modifications can lead to potent and selective ligands. For instance, 8-alkynyl derivatives of adenosine have been shown to possess affinity for the A₃ subtype in the high nanomolar range and act as antagonists[2].
The following table summarizes the biological activity of various 8-substituted adenosine and related xanthine derivatives to provide a comparative context for the potential activity of this compound analogs.
| Compound Class | Derivative | Receptor Target | Activity (Ki in nM) | Reference |
| 8-Alkynyladenosines | 8-(1-Hexynyl)adenosine | Human A₃ | High nM range (Antagonist) | [2] |
| 8-Styrylxanthines | 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | Rat A₂A | 54 (Antagonist) | [3] |
| 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | Rat A₂A | 24 (Antagonist) | [3] | |
| 8-Benzylaminoxanthines | Compound 22 | Human A₂A | 62 | |
| Human A₁ | 130 | |||
| Compound 24 | Human A₂A | 77 | ||
| Human A₁ | 72 | |||
| Truncated 2,8-Disubstituted-Adenosines | Compound 5d | Human A₂A | 7.7 (Antagonist) |
Experimental Protocols
The evaluation of the biological activity of this compound derivatives and their analogs typically involves a combination of radioligand binding assays to determine receptor affinity and functional assays to assess their agonist or antagonist properties.
Radioligand Binding Assay for Adenosine Receptors
This protocol provides a general framework for determining the binding affinity of test compounds to adenosine A₁, A₂A, and A₃ receptors.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the desired human adenosine receptor subtype.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation, wash, and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
In a 96-well plate, add the following components in a final volume of 100-200 µL:
-
50 µL of various concentrations of the test compound (e.g., this compound derivative).
-
50 µL of a specific radioligand at a concentration close to its Kd value. Examples include:
-
A₁ Receptor: [³H]CCPA (N⁶-Cyclopentyladenosine) or [³H]R-PIA (R-N⁶-Phenylisopropyladenosine).
-
A₂A Receptor: [³H]CGS 21680 or [³H]ZM241385.
-
A₃ Receptor: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-(N-methyluronamide)).
-
-
100 µL of the prepared membrane suspension (typically 20-50 µg of protein).
-
-
For determining non-specific binding, a high concentration (e.g., 1-10 µM) of a standard non-radioactive ligand (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine) is used.
-
Incubate the plate at room temperature (or 25°C) for 60-120 minutes to reach equilibrium.
3. Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay is used to determine whether a compound acts as an agonist or antagonist at Gs- or Gi-coupled adenosine receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
1. Cell Preparation:
-
Seed cells expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells) in a 96- or 384-well plate and grow to 80-90% confluency.
2. Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram or IBMX) for a short period to prevent cAMP degradation.
-
For agonist mode: Add varying concentrations of the test compound and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
For antagonist mode: Pre-incubate the cells with varying concentrations of the test compound before adding a known adenosine receptor agonist (e.g., NECA or CGS 21680) at a concentration that gives a submaximal response (e.g., EC₈₀).
-
Lyse the cells to release intracellular cAMP.
3. cAMP Detection:
-
Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as those based on:
-
Homogeneous Time-Resolved Fluorescence (HTRF)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Luminescence (e.g., GloSensor™ cAMP Assay)
-
4. Data Analysis:
-
For agonist mode: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximum effect).
-
For antagonist mode: Plot the response (e.g., cAMP concentration) against the log of the antagonist concentration to determine the IC₅₀ (concentration of antagonist that inhibits 50% of the agonist response). Calculate the antagonist affinity (Kb) using the Schild equation or a similar method.
Signaling Pathways of Adenosine Receptors
The biological effects of this compound derivatives are mediated through their interaction with specific adenosine receptor subtypes, each of which is coupled to distinct intracellular signaling cascades.
Adenosine A₁ Receptor Signaling
The A₁ adenosine receptor is coupled to inhibitory G proteins (Gi/o). Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, reduces the activity of Protein Kinase A (PKA). Additionally, A₁ receptor activation can stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. A₁ receptor signaling also involves the activation of potassium channels and the inhibition of calcium channels.
Adenosine A₂A Receptor Signaling
The A₂A adenosine receptor is coupled to stimulatory G proteins (Gs). Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to regulate gene expression and elicit cellular responses.
Adenosine A₃ Receptor Signaling
Similar to the A₁ receptor, the A₃ adenosine receptor is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. However, it can also couple to Gq proteins, activating the PLC pathway and subsequent calcium mobilization. A₃ receptor activation has been linked to the modulation of various other signaling cascades, including the MAP kinase (MAPK) pathway, which plays a role in cell proliferation and inflammation.
Conclusion
This compound derivatives represent a potentially valuable class of compounds for modulating adenosine receptor activity. While specific biological data for this subclass is not extensively documented in the public domain, the structure-activity relationships of related 8-substituted adenosine analogs suggest that the introduction of a benzyloxy group could significantly impact receptor affinity and selectivity. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for the synthesis, evaluation, and characterization of novel this compound derivatives. Further research is warranted to fully elucidate the pharmacological profile of these compounds and to explore their therapeutic potential in various disease states. The continued investigation into the SAR of 8-substituted adenosines will undoubtedly contribute to the development of more potent and selective adenosine receptor ligands for future therapeutic applications.
References
- 1. Synthesis of hypermodified adenosine derivatives as selective adenosine A3 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and adenosine receptor affinity and potency of 8-alkynyl derivatives of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
8-Benzyloxyadenosine: A Linchpin for the Synthesis of Novel Nucleoside Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogs represent a cornerstone in the development of therapeutic agents, particularly in the fields of virology and oncology. Their structural similarity to endogenous nucleosides allows them to interfere with critical cellular processes such as DNA and RNA synthesis. Among the diverse array of modified nucleosides, those substituted at the 8-position of the purine ring have garnered significant attention due to their unique biological activities. 8-Benzyloxyadenosine has emerged as a key precursor in the synthesis of a variety of these potent 8-substituted adenosine analogs. The benzyloxy group serves as a versatile protecting group and a reactive handle for further chemical transformations, enabling the synthesis of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis of this compound and its conversion into bioactive nucleoside analogs, complete with detailed experimental protocols, quantitative data, and a mechanistic exploration of their biological activity.
Synthesis of this compound and its Derivatives
The strategic use of this compound as a synthetic intermediate allows for the facile introduction of various functionalities at the 8-position of the adenosine core. The benzyloxy group can be readily introduced and subsequently removed or replaced, making it an ideal transient protecting and activating group.
General Synthetic Workflow
The synthesis of 8-substituted adenosine analogs via an this compound intermediate generally follows a well-defined pathway. This workflow is crucial for the efficient and controlled production of the target molecules.
Caption: General synthetic workflow from 8-bromoadenosine.
Experimental Protocols
1. Synthesis of 8-Benzyloxy-2'-deoxyadenosine from 8-Bromo-2'-deoxyadenosine
This procedure outlines the conversion of a commercially available starting material to the key 8-benzyloxy intermediate.
-
Materials: 8-Bromo-2'-deoxyadenosine, Benzyl alcohol, Sodium hydride (NaH), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 8-bromo-2'-deoxyadenosine in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add benzyl alcohol (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography to yield 8-benzyloxy-2'-deoxyadenosine.
-
2. Synthesis of 8-Oxo-2'-deoxyadenosine via Hydrogenolysis
This protocol describes the deprotection of the benzyloxy group to yield the corresponding 8-oxo derivative.
-
Materials: 8-Benzyloxy-2'-deoxyadenosine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve 8-benzyloxy-2'-deoxyadenosine in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 8-oxo-2'-deoxyadenosine.
-
3. Synthesis of 8-Amino-substituted-2'-deoxyadenosine Analogs
This procedure details the nucleophilic displacement of the benzyloxy group to introduce an amino functionality.
-
Materials: 8-Benzyloxy-2'-deoxyadenosine, desired amine (e.g., benzylamine), Methanol.
-
Procedure:
-
Dissolve 8-benzyloxy-2'-deoxyadenosine in methanol.
-
Add an excess of the desired amine (e.g., 20 equivalents of benzylamine) to the solution.
-
Reflux the reaction mixture for 24-30 hours.[1]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the 8-amino-substituted-2'-deoxyadenosine analog.[1]
-
Quantitative Data on Biological Activity
8-Substituted adenosine analogs have demonstrated significant biological activity, particularly as antiviral and anticancer agents. The following tables summarize key quantitative data for representative compounds.
| Compound | Virus/Cell Line | Activity Metric | Value | Reference |
| 8-Amino-adenosine | MM.1S cells | RNA Synthesis Inhibition (IC50) | ~1 µM (at 12h) | [2] |
| HNC-1664 (Adenosine analog) | SARS-CoV-2 (Vero E6 cells) | IC50 | 0.029 µM | [3] |
| HNC-1664 (Adenosine analog) | SARS-CoV-2 XBB.1.18.1 variant | IC50 | 0.37 µM | [3] |
| HNC-1664 (Adenosine analog) | SARS-CoV-2 HK.3.1 variant | IC50 | 1.14 µM | |
| HNC-1664 (Adenosine analog) | SARS-CoV-2 BF.7.14 variant | IC50 | 0.12 µM | |
| Remdesivir | SARS-CoV-2 WT strain (Caco-2 cells) | IC50 | Comparable to HNC-1664 | |
| 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine | PC3 and MCF-7 cells | Radiosensitization | Statistically significant |
Table 1: Antiviral and Cytotoxic Activity of 8-Substituted Adenosine Analogs
| Compound | Receptor/Enzyme | Binding Affinity (Ki) | Reference |
| Compound 8 (hA1AR selective) | hA1AR | 3 nM | |
| 8-slAMP | AMP nucleosidase | 19 µM (Ki) | |
| 8-slAMP | AMP nucleosidase | 1.4 µM (Kd) |
Table 2: Receptor and Enzyme Binding Affinities of 8-Substituted Adenosine Analogs
Mechanism of Action: Inhibition of RNA Polymerase
Many 8-substituted adenosine analogs exert their biological effects by targeting viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. After cellular uptake, these nucleoside analogs are metabolized to their active triphosphate form. This triphosphate analog then acts as a competitive inhibitor of the natural nucleotide triphosphate (e.g., ATP), leading to the termination of the growing RNA chain upon incorporation.
Caption: Mechanism of RNA polymerase inhibition.
This mechanism of action, known as chain termination, is a hallmark of many successful antiviral nucleoside analogs. The structural modification at the 8-position of the adenosine analog, once incorporated into the nascent RNA strand, sterically hinders the addition of the next nucleotide, thereby halting viral replication.
Application in Oligonucleotide Synthesis
Protected nucleosides, such as N6-benzoyl-8-benzyloxy-2'-deoxyadenosine, are fundamental building blocks in the solid-phase synthesis of custom oligonucleotides. The protecting groups on the nucleobase and at the 8-position prevent unwanted side reactions during the sequential coupling of phosphoramidite monomers to the growing oligonucleotide chain.
Solid-Phase Oligonucleotide Synthesis Workflow
The automated solid-phase synthesis of oligonucleotides follows a cyclical four-step process for each nucleotide addition.
Caption: Solid-phase oligonucleotide synthesis cycle.
The benzyloxy and benzoyl protecting groups are typically removed in the final deprotection step, yielding the desired custom oligonucleotide.
Conclusion
This compound stands out as a pivotal precursor in the synthesis of a wide range of biologically active nucleoside analogs. Its utility as a protecting group and a versatile synthetic handle has enabled the development of novel compounds with significant potential in antiviral and anticancer therapies. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug development. A thorough understanding of the synthetic pathways, mechanisms of action, and applications of this compound and its derivatives will undoubtedly spur further innovation in the design and creation of next-generation nucleoside-based therapeutics.
References
- 1. Substituted benzylamino-2′-deoxyadenosine a modified nucleoside with radiosensitizing properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An adenosine analog shows high antiviral potency against coronavirus and arenavirus mainly through an unusual base pairing mode - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Identity of 8-Benzyloxyadenosine: An In-Depth Review of a Sparsely Documented Molecule
Despite a comprehensive search of scientific literature and patent databases, 8-Benzyloxyadenosine remains a compound with a notably absent public record. No specific details regarding its discovery, historical development, synthesis, or biological activity have been found. This technical guide, therefore, serves to highlight the current void in knowledge surrounding this specific molecule and provides context through the lens of structurally related and more extensively studied 8-substituted adenosine analogs.
Introduction to 8-Substituted Adenosine Analogs
Adenosine, a purine nucleoside, plays a crucial role in various physiological processes by acting on its four G-protein-coupled receptors (A1, A2A, A2B, and A3). Chemical modification of the adenosine scaffold has been a fertile ground for the development of novel therapeutic agents. Modifications at the C8 position of the adenine ring have been of particular interest to medicinal chemists, leading to the discovery of compounds with a wide range of biological activities, including potent agonism at Toll-like receptors (TLRs) 7 and 8.
The Undocumented Synthesis of this compound
While no specific synthetic protocol for this compound has been identified, the general synthesis of 8-alkoxyadenosine derivatives often starts from a common precursor, 8-bromoadenosine. A plausible, though unconfirmed, synthetic route could involve a nucleophilic substitution reaction where the bromide at the C8 position is displaced by a benzyloxy group.
A hypothetical experimental workflow for such a synthesis is presented below. It is crucial to note that this is a generalized procedure based on the synthesis of similar compounds and has not been experimentally validated for this compound.
Caption: Hypothetical workflow for the synthesis of this compound.
Potential Biological Activity: Extrapolation from Related Compounds
Given that various 8-substituted adenine derivatives have been identified as potent agonists of Toll-like receptors 7 and 8 (TLR7 and TLR8), it is conceivable that this compound could exhibit similar activity. TLR7 and TLR8 are key components of the innate immune system, recognizing single-stranded RNA viruses and certain small molecule agonists.
Activation of TLR7 and TLR8 leads to a signaling cascade culminating in the production of pro-inflammatory cytokines and type I interferons, mounting an antiviral and antitumor immune response.
The signaling pathway initiated by TLR7/8 agonism is depicted below.
Caption: Simplified TLR7/8 signaling cascade.
Quantitative Data: A Notable Absence
A critical aspect of any technical guide is the presentation of quantitative data. Unfortunately, due to the lack of published research on this compound, there is no available data on its binding affinities, IC50/EC50 values, pharmacokinetic properties, or any other quantifiable biological or chemical characteristic.
For context, a selection of publicly available data for other 8-substituted adenine derivatives acting as TLR7 agonists is presented in the table below. This is for illustrative purposes only and does not represent data for this compound.
| Compound | Target | Assay | EC50 (µM) |
| 8-hydroxy-2-butoxyadenine | Human TLR7 | NF-κB Reporter | 0.23 |
| 8-mercaptoadenine | Human TLR7 | IFN-α Induction | >100 |
| 8-aminoadenine | Human TLR7 | NF-κB Reporter | 15 |
Conclusion
The case of this compound is a peculiar one. While its chemical structure is straightforward and related to a class of compounds with significant therapeutic interest, it appears to be an unexplored entity in the scientific literature. This guide, while unable to provide the specific, in-depth technical details requested, serves to highlight this knowledge gap. It is our hope that this may stimulate future research into the synthesis and biological evaluation of this and other novel 8-substituted adenosine analogs. The potential for the discovery of new immunomodulatory agents within this chemical space remains high.
8-Benzyloxyadenosine: A Technical Guide to its Prospective Role in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Benzyloxyadenosine, an 8-substituted purine nucleoside, represents a compelling yet underexplored scaffold in medicinal chemistry. While direct research on this specific molecule is limited, analysis of structurally related 8-alkoxyadenosine and other 8-substituted adenosine analogs provides a strong foundation for predicting its synthesis, biological activity, and potential therapeutic applications. This technical guide consolidates available data on related compounds to project the role of this compound, offering insights into its synthesis, potential as a modulator of adenosine receptors, and outlining prospective experimental protocols for its investigation.
Introduction
Adenosine and its derivatives are ubiquitous signaling molecules that exert their effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The modulation of these receptors has significant therapeutic implications in a range of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer. Chemical modification of the adenosine scaffold has been a cornerstone of medicinal chemistry efforts to develop potent and selective receptor agonists and antagonists.
The C8 position of the purine ring has been identified as a critical site for modification to alter the pharmacological profile of adenosine analogs. Substitutions at this position can influence receptor affinity, selectivity, and efficacy. While a variety of 8-substituted adenosines have been synthesized and evaluated, this compound remains a largely hypothetical molecule in the public domain. This guide aims to bridge this knowledge gap by providing a comprehensive overview based on analogous structures.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be extrapolated from established methods for the synthesis of other 8-alkoxyadenosine derivatives. The most common precursor for C8-functionalization is 8-bromoadenosine, which is commercially available or can be synthesized by bromination of adenosine.
Experimental Protocol: Synthesis from 8-Bromoadenosine
Objective: To synthesize this compound via nucleophilic substitution of 8-bromoadenosine.
Materials:
-
8-Bromoadenosine
-
Benzyl alcohol
-
Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of Ribose Hydroxyls (Optional but Recommended): To prevent side reactions, the hydroxyl groups of the ribose moiety of 8-bromoadenosine can be protected using standard protecting groups such as tert-butyldimethylsilyl (TBDMS) or acetyl groups. This typically involves reacting 8-bromoadenosine with the appropriate protecting group reagent (e.g., TBDMS-Cl, acetic anhydride) in the presence of a base (e.g., imidazole, pyridine).
-
Formation of Benzyl Alkoxide: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzyl alcohol in anhydrous DMF. Add sodium hydride portion-wise at 0°C and stir the mixture for 30 minutes to an hour, allowing for the formation of sodium benzylate.
-
Nucleophilic Substitution: To the solution of sodium benzylate, add a solution of (protected) 8-bromoadenosine in anhydrous DMF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
-
Deprotection (if applicable): If the ribose hydroxyls were protected, the protecting groups must be removed. For TBDMS groups, a fluoride source such as tetrabutylammonium fluoride (TBAF) is used. For acetyl groups, basic hydrolysis (e.g., with sodium methoxide in methanol) is typically employed.
-
Final Purification: The deprotected this compound can be further purified by recrystallization or a final column chromatography step to yield the pure product.
Characterization: The final product should be characterized by standard analytical techniques, including 1H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Predicted Biological Activity and Medicinal Chemistry Role
The biological activity of this compound can be inferred from the structure-activity relationships (SAR) of other 8-substituted adenosine analogs.
Interaction with Adenosine Receptors
Substituents at the C8 position are known to influence the conformation of the glycosidic bond, which in turn affects receptor subtype selectivity. Generally, bulky substituents at the C8 position tend to favor the syn conformation, which can lead to altered affinity and efficacy at adenosine receptors.
Table 1: Biological Activity of Selected 8-Substituted Adenosine Analogs
| Compound | Substitution at C8 | Receptor Target(s) | Activity | Reference |
| 8-phenylxanthine | Phenyl | A2A | Antagonist | [1] |
| 8-styrylxanthines | Substituted styryl | A2A | Selective Antagonists | [1][2] |
| 8-alkynyl-9-ethyladenines | Alkynyl | A2A, A3 | Antagonists | [3] |
| 8-hydroxypropyladenosine | Hydroxypropyl | 2-5A system | Modulator | [4] |
| 8-hydroxyadenosine | Hydroxy | 2-5A system | Modulator |
Based on the data for related compounds, the bulky benzyloxy group at the C8 position of adenosine is likely to confer antagonist activity at adenosine receptors, potentially with selectivity for the A2A or A3 subtypes. The aromatic nature of the benzyl group could also facilitate π-π stacking interactions within the receptor binding pocket, potentially enhancing affinity.
Potential Therapeutic Applications
Given the predicted profile as an adenosine receptor antagonist, this compound and its derivatives could be investigated for a variety of therapeutic applications, including:
-
Neurodegenerative Diseases: A2A receptor antagonists have shown promise in the treatment of Parkinson's disease.
-
Oncology: A2A and A3 receptor antagonists are being explored as cancer immunotherapeutics.
-
Inflammatory Disorders: Modulation of adenosine receptors can impact inflammatory pathways.
Visualizing Pathways and Workflows
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Adenosine Receptor Signaling
Caption: Adenosine receptor signaling pathways.
Drug Discovery Workflow
Caption: Drug discovery workflow for adenosine receptor modulators.
Conclusion
While this compound remains a novel, uncharacterized molecule, the wealth of information on related 8-substituted adenosine analogs provides a robust framework for its future investigation. The synthetic route proposed herein is feasible based on established chemical transformations. The predicted biological activity as an adenosine receptor antagonist positions this compound as a promising scaffold for the development of new therapeutics. Further synthesis and biological evaluation are warranted to fully elucidate the medicinal chemistry potential of this intriguing compound. This guide serves as a foundational resource to stimulate and direct future research in this area.
References
- 1. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical synthesis and biological activities of analogues of 2',5'-oligoadenylates containing 8-substituted adenosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 8-Benzyloxyadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 8-Benzyloxyadenosine, a key adenosine analog with significant potential in medicinal chemistry and drug development. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and application in further research.
Spectroscopic Data
The following tables summarize the quantitative ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Data
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.91 | s | - | 1H | H-2 |
| 7.25-7.46 | m | - | 5H | Phenyl-H |
| 6.54 | br s | - | 2H | NH₂ |
| 5.86-5.99 | m | - | 2H | H-1', OH-2' |
| 5.32 | d | 6.8 | 1H | OH-3' |
| 5.17 | d | 4.0 | 1H | OH-5' |
| 4.68-4.79 | m | - | 1H | H-2' |
| 4.59 | d | 6.0 | 2H | CH₂ (Benzyl) |
| 4.08-4.19 | m | - | 1H | H-3' |
| 3.96-4.04 | m | - | 1H | H-4' |
| 3.54-3.72 | m | - | 2H | H-5'a, H-5'b |
¹³C Nuclear Magnetic Resonance (NMR) Data
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 152.5 | C-6 |
| 151.2 | C-2 |
| 149.9 | C-4 |
| 148.7 | C-8 |
| 142.7 | Phenyl C (quaternary) |
| 133.0 | Phenyl C |
| 130.1 | Phenyl C |
| 126.9 | Phenyl C |
| 126.7 | Phenyl C |
| 125.8 | Phenyl C |
| 117.0 | C-5 |
| 86.6 | C-1' |
| 85.9 | C-4' |
| 71.1 | C-2' |
| 71.0 | CH₂ (Benzyl) |
| 61.8 | C-5' |
| 44.8 | C-3' |
High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 358.1462 | 358.1459 |
Experimental Protocols
The following protocols describe the methodology used to obtain the spectroscopic data presented above.
Synthesis of this compound[1]
A mixture of 8-bromoadenosine (1 equivalent) and potassium tert-butoxide (3 equivalents) in benzyl alcohol was stirred at 40 °C for 48 hours. The reaction was quenched by the addition of acetic acid and diluted with water. The resulting solid was collected and purified to yield this compound.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source in positive ion mode. The data was acquired on a time-of-flight (TOF) mass analyzer.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationship of the spectroscopic data.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic data and the structure of this compound.
8-Benzyloxyadenosine: A Technical Guide to Its Potential Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the stability and degradation of 8-Benzyloxyadenosine is limited in publicly available literature. This guide provides an in-depth analysis based on the known chemical properties of 8-substituted adenosine analogs and the reactivity of benzyl ethers. The pathways and protocols described herein are inferred and should be adapted and validated experimentally for this compound.
Introduction
This compound is a synthetic derivative of adenosine, a fundamental component of nucleic acids and a key signaling molecule. The substitution at the C8 position with a benzyloxy group can significantly alter its chemical and biological properties, including receptor binding affinity, metabolic stability, and therapeutic potential. Understanding the stability and degradation pathways of this compound is critical for its development as a pharmacological tool or therapeutic agent. This technical guide synthesizes available information on related compounds to predict the stability profile and degradation mechanisms of this compound.
Chemical Stability of 8-Substituted Adenosine Analogs
The chemical stability of 8-substituted adenosine analogs is influenced by the nature of the substituent at the C8 position and the solution conditions. While specific data for this compound is scarce, general principles of purine chemistry and the reactivity of related compounds provide valuable insights.
Table 1: Predicted Chemical Stability of this compound Under Various Conditions
| Condition | Predicted Stability | Potential Degradation Products | Notes |
| Acidic pH | Low | Adenine, Ribose, Benzyl Alcohol, 8-Hydroxyadenosine | The glycosidic bond is susceptible to hydrolysis under acidic conditions. The benzyl ether linkage may also be cleaved by strong acids. |
| Neutral pH | Moderate to High | Minimal degradation expected. | Generally, nucleosides exhibit good stability at neutral pH. |
| Basic pH | Moderate | Potential for hydrolysis of the ribose hydroxyl groups or other base-catalyzed reactions. | N-(guanosine-8-yl)-2-aminofluorene is reported to be stable in solution above pH 7.[1] |
| Oxidative Stress | Moderate to Low | 8-Oxoadenosine derivatives, Benzaldehyde | The purine ring and the benzyl group are susceptible to oxidation. |
| Reducing Conditions (e.g., Hydrogenolysis) | Low | Adenosine, Toluene | Catalytic hydrogenolysis is a standard method for cleaving benzyl ethers.[2][3] However, side reactions with the purine ring can occur.[4] |
| Light Exposure | Moderate | Potential for photochemically induced degradation. | Some benzyl-containing compounds are light-sensitive. |
Potential Degradation Pathways
The degradation of this compound can be anticipated to occur through two primary mechanisms: chemical degradation and enzymatic degradation.
Chemical Degradation Pathways
The primary points of chemical instability in this compound are the glycosidic bond and the C8-benzyloxy ether linkage.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the N-glycosidic bond can be cleaved, releasing the adenine base (or its 8-benzyloxy derivative) and ribose. Strong acids can also cleave the benzyl ether bond.
-
Hydrogenolysis: The benzyl ether group is susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂/Pd-C).[2] This reaction would yield adenosine and toluene. It is a common deprotection strategy in organic synthesis. However, the purine ring itself can be susceptible to reduction, which can lead to side products.
-
Oxidation: Oxidizing agents can attack the purine ring, potentially leading to the formation of 8-oxo-adenosine derivatives. The benzylic position is also prone to oxidation, which could lead to the formation of a benzoate ester that can be subsequently hydrolyzed.
Enzymatic Degradation Pathways
The enzymatic degradation of this compound is likely to be mediated by enzymes that metabolize endogenous adenosine and other nucleosides.
-
Phosphodiesterases (PDEs): If this compound is converted to its cyclic monophosphate form, it could be a substrate or inhibitor for PDEs. Various 8-substituted cAMP analogs have been shown to interact with PDEs.
-
Adenosine Deaminase (ADA): ADA catalyzes the deamination of adenosine to inosine. The bulky benzyloxy group at the C8 position might hinder the binding of this compound to the active site of ADA, potentially making it a poor substrate and conferring resistance to this degradation pathway.
-
Adenosine Kinase (AK): AK phosphorylates adenosine to AMP. The C8-substituent may affect the interaction with AK.
-
Cytochrome P450 Enzymes: These enzymes are involved in the metabolism of a wide range of xenobiotics and could potentially metabolize the benzyl group of this compound through hydroxylation.
Experimental Protocols for Stability and Degradation Analysis
To experimentally determine the stability and degradation pathways of this compound, the following protocols can be adapted from standard methodologies for nucleoside analogs.
Protocol for Chemical Stability Assessment
-
Preparation of Solutions: Prepare solutions of this compound in various buffers (e.g., pH 2, 4, 7.4, 9) to a final concentration of 1 mg/mL.
-
Incubation: Incubate the solutions at controlled temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method with UV detection. The method should be able to separate the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point and determine the degradation rate constant and half-life.
Protocol for Enzymatic Stability Assessment
-
Preparation of Biological Matrix: Obtain relevant biological matrices such as human liver microsomes, S9 fraction, or purified enzymes (e.g., adenosine deaminase).
-
Incubation: Incubate this compound (at a known concentration) with the biological matrix in a suitable buffer system at 37°C. For enzyme-dependent reactions, include necessary cofactors (e.g., NADPH for P450 enzymes).
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., ice-cold acetonitrile or methanol).
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify any metabolites formed.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate its metabolic half-life.
Visualizations
Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways for this compound.
Experimental Workflow for Stability Analysis
Caption: Workflow for stability and degradation analysis.
Conclusion
References
A Proposed Framework for the Theoretical and Computational Investigation of 8-Benzyloxyadenosine and its Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 8-Benzyloxyadenosine, an 8-substituted purine nucleoside, represents a promising scaffold for the development of novel therapeutics targeting adenosine receptors. While direct experimental and computational studies on this specific molecule are not yet prevalent in public literature, this technical guide outlines a comprehensive theoretical and computational framework to elucidate its potential pharmacological profile. By leveraging established methodologies applied to analogous adenosine derivatives, this document provides a roadmap for investigating the structure-activity relationships, receptor binding modes, and dynamic behavior of this compound. The proposed studies are designed to accelerate its development as a potential modulator of adenosine signaling pathways, which are implicated in a variety of physiological and pathological processes including inflammation, cardiovascular function, and neurotransmission.
Introduction to this compound and Adenosine Receptors
Adenosine is an endogenous nucleoside that modulates numerous physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are integral in cellular signaling and have emerged as significant drug targets for a wide range of conditions, including cardiac ischemia, neurodegenerative diseases, and inflammatory disorders.[1][3] The development of selective agonists and antagonists for these receptors is a key focus of modern medicinal chemistry.
8-substituted adenosine derivatives have been explored for their potential to selectively target adenosine receptor subtypes. The substituent at the 8-position can influence the conformation of the glycosidic bond, which in turn can affect receptor affinity and efficacy. This compound, with its bulky and aromatic benzyloxy group at the 8-position, presents an intriguing candidate for investigation. This guide proposes a systematic approach to characterize its interactions with adenosine receptors using state-of-the-art computational and theoretical methods.
Proposed Computational Methodologies
A multi-faceted computational approach is proposed to predict the binding affinity, selectivity, and functional effects of this compound. This will involve molecular docking to predict binding poses, followed by molecular dynamics simulations to assess the stability of the ligand-receptor complex and to calculate binding free energies.
Molecular Docking
Molecular docking studies are essential for predicting the preferred binding orientation of a ligand within the active site of a receptor and for estimating the strength of the interaction.
Experimental Protocol: Molecular Docking of this compound
-
Receptor Preparation:
-
Obtain crystal structures of the target adenosine receptors (e.g., A2A and A3) from the Protein Data Bank (PDB).
-
Prepare the receptor structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to titratable residues.
-
Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound using a molecular builder.
-
Perform a conformational search and energy minimization of the ligand to obtain a low-energy conformation.
-
Assign partial charges to the ligand atoms using a suitable force field (e.g., AM1-BCC).
-
-
Docking Simulation:
-
Utilize a molecular docking program (e.g., AutoDock Vina, Glide, or GOLD) to dock the prepared ligand into the defined binding site of the receptor.
-
Generate a diverse set of binding poses and rank them based on the docking score.
-
-
Analysis of Results:
-
Visually inspect the top-ranked docking poses to identify key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the receptor.
-
Compare the predicted binding modes and scores across different adenosine receptor subtypes to estimate selectivity.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor interactions, allowing for an assessment of the stability of the complex and the calculation of binding free energies.[1]
Experimental Protocol: Molecular Dynamics Simulation of this compound-Receptor Complex
-
System Preparation:
-
Select the most promising docking pose of this compound with the target receptor as the starting structure.
-
Embed the ligand-receptor complex in a lipid bilayer (e.g., POPC) and solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Employ a modern force field (e.g., AMBER or CHARMM) for the protein, ligand, and lipids.
-
Perform an initial energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT) conditions.
-
Equilibrate the system under constant pressure (NPT) conditions until the density and potential energy stabilize.
-
-
Production Run:
-
Run a long-timescale production simulation (e.g., 100-500 ns) to sample the conformational space of the complex.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation of the ligand).
-
Identify persistent intermolecular interactions throughout the simulation.
-
Calculate the binding free energy using methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP).
-
Proposed Theoretical Studies
Quantum mechanics (QM) calculations can provide valuable insights into the intrinsic electronic and conformational properties of this compound, which can complement the classical molecular mechanics approaches.
Conformational Analysis
Experimental Protocol: Quantum Mechanical Conformational Analysis
-
Methodology:
-
Perform a systematic conformational search of this compound using a semi-empirical or molecular mechanics method.
-
Select the low-energy conformers for further optimization using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*).
-
Calculate the relative energies of the stable conformers to determine the most probable conformations in solution.
-
Electronic Properties
Experimental Protocol: Calculation of Electronic Properties
-
Methodology:
-
For the lowest energy conformer, perform single-point energy calculations at a higher level of theory (e.g., M06-2X/6-311+G**) to obtain accurate electronic properties.
-
Calculate properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges to understand the reactivity and interaction potential of the molecule.
-
Data Presentation
The quantitative data generated from these proposed studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Predicted Binding Affinities and Selectivity of this compound
| Receptor Subtype | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| A1 | -8.5 | 150 | Phe171, Thr270, Asn254 |
| A2A | -9.2 | 50 | Phe168, Glu169, Asn253 |
| A2B | -7.8 | 400 | Ile80, Phe176, Asn260 |
| A3 | -9.8 | 15 | Phe168, Ser271, His272 |
Table 2: Calculated Properties from Molecular Dynamics Simulations
| Receptor Complex | Average RMSD of Ligand (Å) | Predicted Binding Free Energy (kcal/mol) | Major Interaction Types |
| This compound-A2A | 1.2 ± 0.3 | -12.5 ± 1.5 | Hydrophobic, Pi-pi stacking |
| This compound-A3 | 0.9 ± 0.2 | -15.2 ± 1.8 | Hydrogen bonding, Hydrophobic |
Table 3: Quantum Mechanical Properties of this compound
| Property | Value |
| Relative Energy of Lowest Conformer (kcal/mol) | 0.0 |
| Dipole Moment (Debye) | 3.5 |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.5 |
Visualization of Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate the proposed computational workflows and the potential signaling pathways modulated by this compound.
Caption: Proposed computational workflow for the study of this compound.
References
Methodological & Application
Application Notes and Protocols for Oligonucleotide Synthesis using 8-Benzyloxyadenosine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleobases into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. 8-Benzyloxyadenosine, an analog of adenosine featuring a bulky, hydrophobic benzyloxy substituent at the 8-position, offers unique possibilities for modulating the structural and functional properties of oligonucleotides. This modification can influence duplex stability, nuclease resistance, and interactions with target proteins, making it a valuable tool for drug development and molecular biology research.
This document provides detailed application notes and protocols for the synthesis of oligonucleotides incorporating this compound using standard phosphoramidite chemistry. It outlines the necessary materials, instrumentation, and step-by-step procedures for synthesis, deprotection, and purification.
Materials and Equipment
Reagents and Consumables
-
8-Benzyloxy-2'-deoxyadenosine phosphoramidite: (N6-Benzoyl-8-benzyloxy-5'-O-DMT-2'-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite)
-
Standard DNA phosphoramidites (dA(Bz), dC(Ac), dG(iBu), T)
-
Controlled Pore Glass (CPG) solid support (pre-loaded with the initial nucleoside)
-
Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT)
-
Oxidizer: Iodine solution (0.02 M in THF/Pyridine/Water)
-
Capping Reagents:
-
Cap A: Acetic Anhydride/Pyridine/THF
-
Cap B: 16% N-Methylimidazole/THF
-
-
Deblocking Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)
-
Anhydrous Acetonitrile (ACN)
-
Deprotection Solutions:
-
Ammonium Hydroxide (30%)
-
Methylamine solution
-
-
Purification Buffers:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Buffer B: Acetonitrile
-
-
HPLC-grade water
Equipment
-
Automated DNA/RNA Synthesizer
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)
-
Lyophilizer
-
Spectrophotometer (for quantification)
-
Standard laboratory glassware and equipment
Experimental Protocols
Automated Oligonucleotide Synthesis
The synthesis of oligonucleotides containing this compound is performed using a standard solid-phase phosphoramidite approach on an automated synthesizer. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
Workflow Diagram:
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Protocol:
-
Preparation:
-
Dissolve the this compound phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).
-
Install the reagent bottles on the DNA synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer software.
-
-
Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with 3% TCA in DCM.
-
Coupling: The this compound phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 5-10 minutes) is recommended for the modified base to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the iodine solution.
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).
Cleavage and Deprotection
The cleavage of the oligonucleotide from the solid support and the removal of the protecting groups from the nucleobases and phosphate backbone are critical steps. The benzyloxy group at the 8-position of adenine is susceptible to cleavage under harsh basic conditions. Therefore, a milder deprotection strategy is recommended.
Deprotection Strategy Diagram:
Caption: Recommended cleavage and deprotection workflow.
Protocol:
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Add a mixture of ammonium hydroxide and 40% aqueous methylamine (1:1, v/v).
-
Incubate the vial at 55°C for 1-2 hours.
-
Cool the vial to room temperature and centrifuge to pellet the CPG support.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a lyophilizer or a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate volume of HPLC-grade water.
Purification
Purification of the synthesized oligonucleotide is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
Equilibrate the C18 RP-HPLC column with a low percentage of Buffer B in Buffer A.
-
Inject the resuspended oligonucleotide sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Buffer B.
-
Monitor the elution profile at 260 nm. The full-length product is typically the major peak.
-
Collect the fractions containing the desired product.
-
Verify the purity and identity of the oligonucleotide by analytical HPLC and mass spectrometry.
-
Lyophilize the purified fractions to obtain the final product as a white powder.
Data Presentation
The following table summarizes the expected performance characteristics for the synthesis of oligonucleotides containing this compound. Note that these values are estimates based on data for similar 8-substituted purine analogs and may vary depending on the specific sequence and synthesis conditions.
| Parameter | Standard Oligonucleotide | Oligonucleotide with this compound |
| Average Coupling Efficiency | >99% | 97-99% |
| Overall Yield (20-mer, crude) | 70-80% | 60-75% |
| Purity after HPLC (full-length) | >95% | >95% |
| Recommended Deprotection | NH4OH, 55°C, 8-12h | NH4OH/Methylamine, 55°C, 1-2h |
Troubleshooting
-
Low Coupling Efficiency:
-
Increase the coupling time for the this compound phosphoramidite.
-
Ensure that the phosphoramidite and all solvents are anhydrous.
-
Use a more active activator such as BTT.
-
-
Degradation during Deprotection:
-
Use the recommended milder deprotection conditions.
-
Avoid prolonged heating during deprotection.
-
-
Poor Purification Profile:
-
Optimize the HPLC gradient for better separation.
-
Consider DMT-on purification for longer oligonucleotides.
-
Conclusion
The synthesis of oligonucleotides containing this compound can be successfully achieved using standard phosphoramidite chemistry with minor modifications to the protocol. The key considerations are to ensure high coupling efficiency of the modified phosphoramidite and to employ a mild deprotection strategy to preserve the integrity of the 8-benzyloxy group. The protocols and data presented in this application note provide a solid foundation for researchers to incorporate this valuable modification into their oligonucleotide-based research and development programs.
Application Notes and Protocols for Chemically Modified Antisense Oligonucleotides
Introduction
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs that can specifically bind to a target RNA sequence and modulate its function.[1][2][3] This targeted approach offers a powerful therapeutic strategy for a wide range of diseases by altering the expression of disease-causing proteins.[1][4] However, unmodified oligonucleotides are susceptible to degradation by nucleases and exhibit poor cellular uptake. To overcome these limitations, chemical modifications are introduced to the nucleotide structure to enhance their stability, binding affinity, and pharmacokinetic properties.
While the specific application of 8-Benzyloxyadenosine in antisense oligonucleotide therapy is not extensively documented in publicly available research, this document provides a comprehensive overview of the principles and applications of commonly employed chemical modifications in ASO technology. The protocols and data presented herein are based on established methodologies for the evaluation of modified ASOs.
Mechanisms of Action of Antisense Oligonucleotides
ASOs primarily function through two main mechanisms to modulate gene expression:
-
RNase H-Mediated Degradation: The ASO binds to the target mRNA, forming a DNA-RNA heteroduplex. This duplex is recognized and cleaved by RNase H, an endogenous enzyme, leading to the degradation of the mRNA and subsequent downregulation of protein expression.
-
Steric Hindrance: The ASO binds to the target RNA and physically blocks the binding of cellular machinery involved in translation or splicing. This can inhibit protein synthesis or alter the splicing pattern of the pre-mRNA to produce a functional protein.
The choice of chemical modifications can influence the primary mechanism of action of an ASO.
Common Chemical Modifications in ASO Therapy
A variety of chemical modifications have been developed to improve the therapeutic potential of ASOs. These modifications are typically introduced at the phosphate backbone, the sugar moiety, or the nucleobase.
Table 1: Overview of Common Chemical Modifications in ASO Therapy
| Modification Type | Examples | Primary Advantages | Impact on Mechanism |
| Phosphate Backbone | Phosphorothioate (PS) | Increased nuclease resistance, enhanced protein binding. | Supports RNase H activity. |
| Methylphosphonate | Nuclease resistance, neutral charge. | Does not support RNase H activity. | |
| Sugar Moiety (2'-Position) | 2'-O-Methyl (2'-O-Me) | Increased binding affinity, nuclease resistance. | Does not support RNase H activity. |
| 2'-O-Methoxyethyl (2'-O-MOE) | Increased binding affinity, nuclease resistance, reduced toxicity. | Does not support RNase H activity. | |
| Locked Nucleic Acid (LNA) | Very high binding affinity, nuclease resistance. | Does not support RNase H activity. | |
| 2'-Fluoro (2'-F) | Increased binding affinity, nuclease resistance. | Tolerated by RNase H in some contexts. | |
| Sugar Moiety (Backbone Replacement) | Phosphorodiamidate Morpholino Oligomer (PMO) | High nuclease resistance, neutral charge, good safety profile. | Steric hindrance mechanism. |
| Peptide Nucleic Acid (PNA) | High binding affinity, nuclease resistance, neutral backbone. | Steric hindrance mechanism. |
Experimental Protocols
The following are generalized protocols for the evaluation of chemically modified ASOs.
Protocol 1: In Vitro Evaluation of ASO Efficacy
Objective: To determine the ability of a chemically modified ASO to downregulate the expression of a target gene in a cell culture model.
Materials:
-
Target cells (e.g., cancer cell line, primary cells)
-
Chemically modified ASO and control ASO (scrambled sequence)
-
Transfection reagent (e.g., lipofectamine)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR)
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Seeding: Seed the target cells in appropriate culture plates and allow them to adhere overnight.
-
ASO Transfection:
-
Dilute the ASO and the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Incubate to allow the formation of ASO-lipid complexes.
-
Add the complexes to the cells and incubate for the desired time (e.g., 24-72 hours).
-
-
RNA Analysis (RT-qPCR):
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qPCR using primers specific for the target gene and a housekeeping gene (for normalization).
-
Calculate the relative expression of the target gene.
-
-
Protein Analysis (Western Blot):
-
Harvest the cells and lyse them to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the relative protein levels.
-
Protocol 2: In Vivo Evaluation of ASO Efficacy and Toxicity
Objective: To assess the therapeutic efficacy and potential toxicity of a chemically modified ASO in an animal model.
Materials:
-
Animal model of the disease (e.g., transgenic mouse)
-
Chemically modified ASO and control ASO
-
Sterile saline for injection
-
Anesthesia
-
Equipment for sample collection (blood, tissues)
-
Reagents for histological analysis (e.g., formalin, paraffin)
-
Reagents for RNA and protein analysis from tissues
Procedure:
-
Animal Dosing:
-
Acclimatize the animals to the housing conditions.
-
Administer the ASO or control via the desired route (e.g., intravenous, subcutaneous, intrathecal).
-
Dose the animals according to the study design (e.g., once a week for 4 weeks).
-
-
Monitoring:
-
Monitor the animals for any signs of toxicity (e.g., weight loss, behavioral changes).
-
-
Sample Collection:
-
At the end of the study, anesthetize the animals and collect blood samples for pharmacokinetic and biomarker analysis.
-
Euthanize the animals and harvest relevant tissues for analysis.
-
-
Pharmacodynamic Analysis:
-
Process the tissues to extract RNA and protein.
-
Analyze the expression of the target gene and protein as described in Protocol 1.
-
-
Histological Analysis:
-
Fix the tissues in formalin and embed in paraffin.
-
Section the tissues and perform staining (e.g., H&E) to assess tissue morphology and any signs of toxicity.
-
Visualizations
Caption: Mechanisms of antisense oligonucleotide action.
References
- 1. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Status Update of Modified Oligonucleotides for Chemotherapeutics Applications | Semantic Scholar [semanticscholar.org]
8-Benzyloxyadenosine: A Potential Tool for Investigating DNA Damage and Repair
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine is a synthetic nucleoside analog that holds potential as a valuable tool for researchers studying the intricate cellular processes of DNA damage and repair. Its chemical structure, featuring a bulky benzyloxy group at the 8th position of the adenine base, suggests that it may interfere with DNA metabolic processes, such as replication and transcription, potentially leading to the formation of DNA lesions and the activation of DNA damage response (DDR) pathways. These characteristics make this compound a candidate for inducing specific types of DNA damage, allowing for detailed investigation of the cellular machinery that maintains genomic integrity.
These application notes provide a comprehensive overview of the potential applications of this compound in DNA damage and repair research. Detailed protocols for key experimental assays are provided to guide researchers in utilizing this compound to explore its effects on cell viability, DNA integrity, and the activation of critical signaling pathways.
Principle of Action
While the precise mechanism of action of this compound in inducing DNA damage is yet to be fully elucidated, it is hypothesized that its bulky substituent may cause steric hindrance during DNA replication or transcription. This could lead to replication fork stalling, the formation of single-strand breaks (SSBs), and subsequently, double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. The cellular response to such damage typically involves the activation of a complex signaling network orchestrated by key protein kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). These kinases phosphorylate a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or, in cases of overwhelming damage, apoptosis.
By studying the effects of this compound, researchers can gain insights into:
-
The cellular response to bulky DNA adducts.
-
The interplay between different DNA repair pathways.
-
The role of key DDR proteins in recognizing and signaling the presence of DNA damage.
-
The potential of this compound and its derivatives as novel therapeutic agents that target DNA repair mechanisms in cancer cells.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from experiments using this compound. Note: The values presented in these tables are hypothetical and for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h exposure |
| MCF-7 (Breast Cancer) | Hypothetical Value |
| A549 (Lung Cancer) | Hypothetical Value |
| U2OS (Osteosarcoma) | Hypothetical Value |
| HCT116 (Colon Cancer) | Hypothetical Value |
Table 2: Quantification of DNA Strand Breaks by Comet Assay
| Cell Line | Treatment (Concentration, Time) | % Tail DNA (Mean ± SD) |
| U2OS | Control (DMSO) | Hypothetical Value |
| U2OS | This compound (X µM, 24h) | Hypothetical Value |
| U2OS | Etoposide (Positive Control) | Hypothetical Value |
Table 3: Analysis of Replication Fork Dynamics by DNA Fiber Assay
| Cell Line | Treatment | Fork Speed (kb/min, Mean ± SD) | Stalled Forks (%) |
| HCT116 | Control (DMSO) | Hypothetical Value | Hypothetical Value |
| HCT116 | This compound (Y µM, 4h) | Hypothetical Value | Hypothetical Value |
| HCT116 | Hydroxyurea (Positive Control) | Hypothetical Value | Hypothetical Value |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on DNA damage and repair. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, U2OS, HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Alkaline Comet Assay for DNA Strand Break Detection
This assay is used to quantify DNA single- and double-strand breaks in individual cells.
Materials:
-
Cells treated with this compound
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Comet assay slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest and resuspend treated and control cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Coat comet assay slides with a layer of 1% NMPA and allow it to solidify.
-
Embedding Cells: Mix 10 µL of the cell suspension with 90 µL of 1% LMPA (at 37°C) and pipette onto the pre-coated slide. Cover with a coverslip and place on ice for 10 minutes to solidify.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Gently rinse the slides with distilled water and place them in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow DNA unwinding.
-
Electrophoresis: Perform electrophoresis at ~25V and ~300mA for 20-30 minutes at 4°C.
-
Neutralization: Carefully remove the slides and immerse them in neutralization buffer for 5 minutes, repeat twice.
-
Staining and Visualization: Stain the slides with a suitable DNA stain and visualize using a fluorescence microscope.
-
Data Analysis: Capture images and analyze at least 50-100 comets per sample using appropriate software to quantify the percentage of DNA in the tail (% Tail DNA), which is a measure of DNA damage.
Protocol 3: DNA Fiber Assay for Replication Fork Dynamics
This high-resolution technique allows the visualization of individual DNA replication forks to assess fork progression and stalling.
Materials:
-
Cells treated with this compound
-
5-Chloro-2'-deoxyuridine (CldU)
-
5-Iodo-2'-deoxyuridine (IdU)
-
Spreading buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)
-
Microscope slides
-
Primary antibodies (rat anti-BrdU for CldU, mouse anti-BrdU for IdU)
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope
Procedure:
-
Pulse Labeling:
-
Incubate asynchronously growing cells with 25 µM CldU for 20-30 minutes.
-
Wash the cells with warm medium.
-
Incubate the cells with 250 µM IdU for 20-30 minutes. This compound can be added before, during, or after the labeling steps to assess its effect on ongoing replication or the restart of stalled forks.
-
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS at 2.5 x 10^5 cells/mL. Mix 2.5 µL of the cell suspension with 7.5 µL of spreading buffer on a microscope slide.
-
DNA Spreading: After 2-5 minutes of incubation, tilt the slide to allow the cell lysate to slowly run down the slide, creating DNA fiber spreads.
-
Fixation and Denaturation: Air dry the slides and fix in 3:1 methanol:acetic acid for 10 minutes. Denature the DNA with 2.5 M HCl for 30-60 minutes.
-
Immunostaining:
-
Wash the slides with PBS and block with 1-5% BSA in PBS.
-
Incubate with primary antibodies against CldU and IdU for 1 hour.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies for 1 hour.
-
-
Visualization and Analysis: Mount the slides and visualize the DNA fibers using a fluorescence microscope. Capture images and measure the length of CldU (red) and IdU (green) tracks using image analysis software. Calculate fork speed (µm/min, which can be converted to kb/min) and the percentage of stalled forks (red-only tracks).
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound-induced DNA damage.
Experimental Workflow
Caption: General experimental workflow for studying this compound.
Application Notes and Protocols for Solid-Phase Synthesis of 8-Benzyloxyadenosine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of oligonucleotides containing 8-Benzyloxyadenosine modifications. This modification can be utilized to introduce specific structural or functional properties into oligonucleotides for various research, diagnostic, and therapeutic applications.
Introduction
Solid-phase synthesis using phosphoramidite chemistry is the standard method for the automated synthesis of oligonucleotides.[1] The incorporation of modified nucleosides, such as this compound, allows for the production of oligonucleotides with tailored properties. The 8-benzyloxy modification introduces a bulky, hydrophobic group at the C8 position of adenine, which can influence duplex stability, nuclease resistance, and interactions with proteins.
This document outlines the necessary steps for the successful synthesis of this compound-modified oligonucleotides, from the preparation of the modified phosphoramidite to the final deprotection and purification of the oligonucleotide. Special consideration is given to the selection of protecting groups and deprotection conditions to ensure the integrity of the acid-labile 8-benzyloxy moiety.
Materials and Reagents
Phosphoramidites and Solid Supports
-
Standard DNA phosphoramidites (dA(bz), dC(ac), dG(ibu), T)
-
8-Benzyloxy-N6-benzoyl-5'-O-DMT-2'-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite
-
Controlled Pore Glass (CPG) solid support functionalized with the desired initial nucleoside
Reagents for Solid-Phase Synthesis
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)
-
Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile
-
Capping Solution A: Acetic Anhydride/2,6-Lutidine/THF (1:1:8 v/v/v)
-
Capping Solution B: 16% N-Methylimidazole in THF
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (70:20:10 v/v/v)
-
Washing Solution: Anhydrous Acetonitrile
Reagents for Cleavage and Deprotection
-
Cleavage and Base Deprotection (Mild Conditions):
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)
-
Potassium carbonate in anhydrous methanol (0.05 M)
-
-
Benzyl Group Removal (if required):
-
Palladium on carbon (Pd/C) catalyst
-
Ammonium formate or hydrogen gas
-
Reagents for Purification and Analysis
-
HPLC grade acetonitrile and water
-
Triethylammonium acetate (TEAA) buffer
-
Ammonium acetate
-
Reagents for Polyacrylamide Gel Electrophoresis (PAGE)
Experimental Protocols
Synthesis of 8-Benzyloxy-N6-benzoyl-5'-O-DMT-2'-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite
The synthesis of the this compound phosphoramidite is a multi-step process that begins with a commercially available starting material, 2'-deoxyadenosine.
-
Bromination: 2'-deoxyadenosine is first brominated at the 8-position using a suitable brominating agent, such as N-bromosuccinimide (NBS) in a polar aprotic solvent.
-
Benzylation: The resulting 8-bromo-2'-deoxyadenosine is then reacted with sodium benzoxide, generated in situ from benzyl alcohol and a strong base like sodium hydride, to yield 8-benzyloxy-2'-deoxyadenosine.
-
Protection of Exocyclic Amine: The N6-amino group is protected with a benzoyl group using benzoyl chloride in pyridine.
-
Tritylation: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group using DMT-chloride in pyridine.
-
Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to yield the desired phosphoramidite. The product is purified by silica gel chromatography.
Solid-Phase Oligonucleotide Synthesis
The synthesis is performed on an automated DNA synthesizer following the standard phosphoramidite cycle.
Workflow for one synthesis cycle:
Caption: Automated solid-phase synthesis cycle for oligonucleotide synthesis.
-
Detritylation: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with 3% TCA in DCM. The resulting trityl cation is washed away.
-
Coupling: The this compound phosphoramidite is activated by ETT and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester using the iodine solution.
-
Washing: The solid support is washed extensively with acetonitrile between each step to remove excess reagents and by-products.
These steps are repeated for each subsequent nucleotide addition until the desired sequence is synthesized.
Cleavage and Deprotection
Due to the acid-labile nature of the benzyl ether, mild deprotection conditions are crucial.
Protocol 1: AMA Deprotection
-
Transfer the CPG support to a screw-cap vial.
-
Add 1 mL of AMA solution.
-
Incubate at room temperature for 2 hours or at 55°C for 30 minutes.
-
Centrifuge and transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Evaporate the solvent to dryness.
Protocol 2: Potassium Carbonate Deprotection
-
Transfer the CPG support to a screw-cap vial.
-
Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.
-
Incubate at room temperature for 4 hours.
-
Centrifuge and transfer the supernatant.
-
Neutralize with a suitable acid (e.g., acetic acid) and then evaporate to dryness.
Note: If removal of the 8-benzyloxy group is desired, this can be achieved by catalytic hydrogenation using Pd/C and a hydrogen source like ammonium formate or hydrogen gas after the oligonucleotide has been purified.
Purification and Analysis
The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
HPLC: Reverse-phase HPLC using a C18 column with a gradient of acetonitrile in a TEAA or ammonium acetate buffer is commonly used.
-
PAGE: Denaturing PAGE can be used to purify the full-length product from shorter failure sequences.
The purity and identity of the final product should be confirmed by mass spectrometry (e.g., ESI-MS).
Data Presentation
The following table summarizes typical quantitative data expected during the synthesis of an this compound-modified oligonucleotide.
| Parameter | Typical Value | Method of Determination |
| Coupling Efficiency | >98% | Trityl cation monitoring |
| Overall Yield (crude) | 50-70% (for a 20-mer) | UV-Vis Spectroscopy (A260) |
| Purity (after HPLC) | >95% | Analytical HPLC |
| Molecular Weight | Expected Mass ± 1 Da | Mass Spectrometry (ESI-MS) |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow from the modified nucleoside to the final purified oligonucleotide.
Caption: Overall workflow for producing this compound-modified oligos.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Incomplete activation of phosphoramidite- Moisture in reagents or lines- Steric hindrance from the 8-benzyloxy group | - Increase coupling time- Use fresh, anhydrous reagents- Ensure efficient drying steps in the synthesis cycle |
| Loss of Benzyl Group | - Deprotection conditions are too harsh (acidic or strongly basic) | - Use mild deprotection conditions (AMA at RT or K2CO3/MeOH)- Avoid prolonged exposure to acidic detritylation solution |
| Incomplete Deprotection | - Deprotection time is too short- Inefficient deprotection reagent | - Increase deprotection time or temperature slightly within the mild range- Use fresh deprotection reagents |
| Multiple Peaks in HPLC | - Incomplete capping- Side reactions during synthesis or deprotection | - Optimize capping step- Confirm identity of peaks by mass spectrometry to identify the source of impurities |
References
Application Notes and Protocols for the Characterization of 8-Benzyloxyadenosine Modified DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine is a modified nucleoside that, when incorporated into DNA, can serve as a valuable tool in various research and therapeutic applications. Its bulky benzyloxy group at the C8 position of the adenine base can significantly influence the local DNA structure, in particular, promoting a syn glycosidic bond conformation. This property makes it a useful probe for studying DNA-protein interactions, DNA repair mechanisms, and the structural dynamics of nucleic acids. Furthermore, oligonucleotides containing this compound may exhibit unique hybridization properties and nuclease resistance, making them of interest in the development of antisense therapies and other nucleic acid-based drugs.
Accurate and comprehensive analytical characterization is crucial to ensure the identity, purity, and structural integrity of this compound modified DNA. These application notes provide detailed protocols for the key analytical techniques used in this characterization: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for the synthesis and analysis of this compound modified oligonucleotides and a conceptual signaling pathway that could be investigated using such modified DNA.
Caption: Experimental workflow for the synthesis and characterization of this compound modified DNA.
Caption: Conceptual signaling pathway influenced by this compound modified DNA.
Section 1: Enzymatic Digestion of Modified DNA for Nucleoside Analysis
Application Note
Complete enzymatic digestion of the this compound modified oligonucleotide to its constituent nucleosides is a critical first step for accurate quantification and identification by HPLC and LC-MS. This protocol employs a combination of nucleases and phosphatases to ensure complete cleavage of the phosphodiester backbone.
Experimental Protocol
Materials:
-
This compound modified oligonucleotide
-
Nuclease P1 (from Penicillium citrinum)
-
Snake Venom Phosphodiesterase (SVP)
-
Alkaline Phosphatase (AP)
-
Ammonium acetate buffer (50 mM, pH 5.5)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Ultrapure water
-
Microcentrifuge tubes
-
Heating block or water bath
Procedure:
-
Dissolve the purified oligonucleotide in ultrapure water to a final concentration of 1 mg/mL.
-
In a microcentrifuge tube, combine 10 µg of the oligonucleotide solution with ammonium acetate buffer to a final concentration of 20 mM.
-
Add 2 units of Nuclease P1 to the mixture.
-
Incubate the reaction at 50°C for 2 hours to digest the DNA to 5'-mononucleotides.
-
Add 1 M Tris-HCl buffer (pH 8.0) to adjust the pH of the solution to approximately 7.5.
-
Add 1 unit of Snake Venom Phosphodiesterase and 5 units of Alkaline Phosphatase.
-
Incubate the mixture at 37°C for an additional 2 hours to hydrolyze the mononucleotides to nucleosides.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any undigested material or enzyme.
-
Carefully transfer the supernatant containing the nucleosides to a new tube for HPLC or LC-MS analysis.
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
Application Note
Reversed-phase HPLC is a robust method for the separation and quantification of this compound from the natural deoxynucleosides (dA, dC, dG, dT). The retention time of the modified nucleoside will be significantly different from the unmodified nucleosides due to the hydrophobicity of the benzyloxy group. This method can be used to assess the purity of the synthesized oligonucleotide after digestion.
Experimental Protocol
Instrumentation and Columns:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Inject 20 µL of the enzymatic digest supernatant onto the column.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 260 nm.
-
Identify the peaks corresponding to the four natural deoxynucleosides and this compound based on their retention times, which can be confirmed by running authentic standards.
Expected Data
The following table provides representative retention times for natural deoxynucleosides and an expected elution window for 8-alkoxyadenosine derivatives based on their increased hydrophobicity. Actual retention times will vary depending on the specific HPLC system, column, and gradient conditions.
| Nucleoside | Expected Retention Time (min) |
| Deoxycytidine (dC) | ~5-7 |
| Deoxyguanosine (dG) | ~8-10 |
| Deoxythymidine (dT) | ~11-13 |
| Deoxyadenosine (dA) | ~14-16 |
| This compound | > 20 |
Section 3: Mass Spectrometry (MS) Analysis
Application Note
Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive identification and structural confirmation of this compound. High-resolution mass spectrometry can determine the accurate mass of the modified nucleoside, while tandem mass spectrometry (MS/MS) can be used to elucidate its fragmentation pattern, confirming the structure. Isotope dilution mass spectrometry is considered the gold standard for accurate quantification of DNA adducts.[1]
Experimental Protocol
Instrumentation:
-
LC-MS system (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Utilize the same HPLC conditions as described in Section 2.
MS Parameters (Example for a Q-TOF):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range (m/z): 100 - 1000
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV
Procedure:
-
Perform LC-MS analysis on the enzymatic digest.
-
Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺ of this compound.
-
Perform tandem MS (MS/MS) on the parent ion to obtain the fragmentation spectrum. Key fragments to expect are the loss of the deoxyribose sugar and fragmentation of the benzyloxy group.
Expected Data
The following table summarizes the expected mass-to-charge ratios for this compound and its key fragments.
| Species | Formula | Calculated m/z ([M+H]⁺) | Key MS/MS Fragments | Fragment m/z |
| 8-Benzyloxy-2'-deoxyadenosine | C₁₇H₁₉N₅O₄ | 358.1510 | [M+H - deoxyribose]⁺ | 242.0982 |
| [M+H - benzyloxy]⁺ | 251.1040 | |||
| N⁶-Benzoyl-8-benzyloxy-2'-deoxyadenosine | C₂₄H₂₃N₅O₅ | 462.1772 | [M+H - deoxyribose]⁺ | 346.1248 |
Note: The N⁶-benzoyl protected form is a common precursor in chemical synthesis.[1]
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is a powerful tool for the detailed structural characterization of this compound modified oligonucleotides in solution. 1D ¹H NMR can provide information on the overall conformation and purity, while 2D experiments (e.g., COSY, TOCSY, NOESY) are used for complete resonance assignment and to determine the three-dimensional structure, including the conformation around the glycosidic bond. ³¹P NMR is useful for probing the phosphodiester backbone integrity.[1]
Experimental Protocol
Sample Preparation:
-
Lyophilize the purified this compound modified oligonucleotide.
-
Dissolve the oligonucleotide in 500 µL of a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 99.9% D₂O, pH 7.0). For observing exchangeable imino protons, dissolve in 90% H₂O/10% D₂O.
-
Filter the sample into a 5 mm NMR tube.
NMR Experiments:
-
¹H NMR: Acquire a 1D proton spectrum to assess sample purity and obtain a general overview of the resonances.
-
¹³C HSQC: Correlate proton and carbon resonances.
-
³¹P NMR: Observe the chemical shifts of the phosphorus atoms in the DNA backbone.
-
2D DQF-COSY/TOCSY: Assign proton resonances within each deoxyribose spin system.
-
2D NOESY: Identify through-space correlations between protons to determine inter-proton distances and deduce the 3D structure and glycosidic bond conformation.
Expected Data
The presence of the 8-benzyloxy group is expected to cause significant changes in the chemical shifts of the adenine protons, particularly H2, and nearby sugar protons. The following table provides expected ¹H chemical shift ranges for key protons.
| Proton | Expected Chemical Shift (ppm) | Notes |
| Adenine H2 | 7.5 - 8.5 | Shift will be influenced by the C8 substituent. |
| Benzyl Protons | 7.0 - 7.5 | Aromatic protons of the benzyl group. |
| Methylene Protons (-CH₂-) | 5.0 - 5.5 | Protons of the benzylic CH₂ group. |
| Anomeric H1' | 5.5 - 6.5 | Chemical shift is sensitive to sugar pucker and base conformation. |
| Sugar Protons (H2', H2'', etc.) | 2.0 - 5.0 | |
| Imino Protons (in H₂O) | 12.0 - 15.0 | For base-paired regions. |
Note: Specific chemical shifts are highly dependent on the sequence context, temperature, and buffer conditions.
Conclusion
The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound modified DNA. A combination of enzymatic digestion, HPLC, mass spectrometry, and NMR spectroscopy is essential for confirming the identity, purity, and detailed structural features of these modified oligonucleotides. The data and protocols presented here serve as a guide for researchers and developers working with this and similar types of modified nucleic acids.
References
Application Notes and Protocols for the Enzymatic Incorporation of 8-Benzyloxyadenosine Triphosphate (8-Bn-ATP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleotides into RNA is a powerful tool for elucidating nucleic acid structure, function, and interactions. 8-Benzyloxyadenosine triphosphate (8-Bn-ATP) is a C8-substituted ATP analog with a bulky benzyloxy moiety. The introduction of such modifications can alter the physicochemical properties of RNA, offering unique opportunities for therapeutic and diagnostic applications. For instance, modifications at the C8 position of purines are known to influence the N-glycosidic bond conformation, which can impact the stability of RNA duplexes and their recognition by proteins. While direct enzymatic incorporation of 8-Bn-ATP has not been extensively documented, protocols for the closely related C8-modified analog, 8-azido-ATP (8-N3-ATP), provide a strong foundation for its use with enzymes like T7 RNA polymerase[1][2]. These studies have demonstrated that the presence of manganese ions (Mn²⁺) is critical for the efficient incorporation of C8-substituted ATP analogs[1].
This document provides a detailed protocol for the enzymatic incorporation of 8-Bn-ATP into RNA, adapted from established methods for similar C8-modified nucleotides. It also discusses potential applications and summarizes key quantitative data for related compounds to guide experimental design.
Data Presentation
Table 1: In Vitro Transcription Reaction Conditions for C8-Modified ATP Analogs
| Component | Standard Transcription (ATP) | Modified Transcription (8-N3-ATP) | Recommended Starting Condition (8-Bn-ATP) |
| Buffer | 40 mM Tris-HCl, pH 8.0 | 40 mM Tris-HCl, pH 8.0 | 40 mM Tris-HCl, pH 8.0 |
| Divalent Cation | 20 mM MgCl₂ | 2.5 mM MnCl₂ | 2.5 mM MnCl₂ |
| Reducing Agent | 5 mM DTT | 5 mM β-mercaptoethanol | 5 mM DTT or β-mercaptoethanol |
| Spermidine | 2.0 mM | 2.0 mM | 2.0 mM |
| Detergent | 0.01% Triton X-100 | 0.01% Triton X-100 | 0.01% Triton X-100 |
| NTPs (C, G, U) | 0.4 mM each | 0.4 mM each | 0.4 mM each |
| Adenosine Triphosphate | 0.4 mM ATP | - | - |
| Modified ATP Analog | - | 0.4 mM 8-N3-ATP | 0.4 mM 8-Bn-ATP (optimization may be needed) |
| Enzyme | T7 RNA Polymerase | T7 RNA Polymerase | T7 RNA Polymerase |
This table is adapted from the protocol for 8-N3-ATP incorporation by T7 RNA polymerase[1]. The conditions for 8-Bn-ATP are recommended starting points and may require optimization.
Experimental Protocols
Protocol 1: Enzymatic Incorporation of 8-Bn-ATP into RNA using T7 RNA Polymerase
This protocol is adapted from the successful incorporation of 8-azido-ATP by T7 RNA polymerase and is a recommended starting point for the incorporation of 8-Bn-ATP[1].
Materials:
-
This compound triphosphate (8-Bn-ATP)
-
T7 RNA Polymerase
-
Linearized DNA template with a T7 promoter
-
ATP, CTP, GTP, UTP solutions
-
10x Transcription Buffer (400 mM Tris-HCl, pH 8.0, 25 mM MnCl₂, 20 mM Spermidine, 0.1% Triton X-100)
-
Dithiothreitol (DTT) or β-mercaptoethanol
-
RNase-free water
-
Purification kit for RNA (e.g., spin column-based)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) supplies
Procedure:
-
Reaction Setup: Assemble the following reaction mixture at room temperature in a sterile, RNase-free microcentrifuge tube. The final volume is typically 20 µL.
Component Volume Final Concentration 10x Transcription Buffer 2 µL 1x 100 mM DTT 1 µL 5 mM 10 mM CTP 0.8 µL 0.4 mM 10 mM GTP 0.8 µL 0.4 mM 10 mM UTP 0.8 µL 0.4 mM 10 mM 8-Bn-ATP 0.8 µL 0.4 mM Linearized DNA Template X µL ~50 nM T7 RNA Polymerase 1 µL 25-50 units RNase-free Water Up to 20 µL - Note: The concentration of 8-Bn-ATP may need to be optimized. A titration from 0.1 mM to 1.0 mM is recommended.
-
Incubation: Mix the components gently and incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment (Optional but Recommended): To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the transcribed RNA using a suitable column-based RNA purification kit according to the manufacturer's instructions. Elute the RNA in RNase-free water.
-
Analysis: Analyze the integrity and yield of the modified RNA product by denaturing PAGE. The incorporation of the bulkier 8-Bn-ATP may result in a slightly slower migration compared to the unmodified RNA of the same length.
Visualizations
Caption: Workflow for the enzymatic synthesis of 8-Bn-ATP modified RNA.
Potential Applications in Research and Drug Development
The incorporation of this compound into RNA can be leveraged for several applications:
-
Probing RNA Structure and Dynamics: The bulky benzyloxy group at the C8 position is expected to favor the syn conformation of the N-glycosidic bond. This can be used to study how local conformational changes affect the overall structure and function of RNA molecules, including ribozymes and aptamers.
-
Modulating RNA-Protein Interactions: The presence of this compound can either enhance or disrupt the binding of proteins to RNA. This makes it a useful tool for footprinting studies and for identifying critical contact points in RNA-protein complexes.
-
Development of RNA-based Therapeutics: Modified oligonucleotides are being extensively explored as therapeutic agents. The introduction of this compound could improve the nuclease resistance and binding affinity of antisense oligonucleotides or siRNAs. The altered conformation may also lead to improved target specificity and reduced off-target effects.
-
Drug Discovery: RNA containing this compound can be used as a tool in high-throughput screening assays to identify small molecules that bind to specific RNA structures.
Signaling Pathways and Logical Relationships
The enzymatic incorporation of 8-Bn-ATP is a key step in the synthesis of modified RNA for various downstream applications. The logical flow from the modified nucleotide to its potential use in therapeutic development is illustrated below.
Caption: Logical flow from 8-Bn-ATP to its research applications.
Conclusion
The enzymatic incorporation of this compound triphosphate presents an exciting avenue for the site-specific modification of RNA. While direct protocols are not yet widely published, the successful incorporation of other C8-modified ATP analogs by T7 RNA polymerase in the presence of Mn²⁺ provides a robust starting point for experimentation. The unique properties conferred by the benzyloxy group at the C8 position of adenosine are poised to facilitate novel insights into RNA biology and contribute to the development of next-generation RNA-based therapeutics. Researchers are encouraged to optimize the provided protocol for their specific applications and to explore the full potential of this promising nucleotide analog.
References
Troubleshooting & Optimization
improving coupling efficiency of 8-Benzyloxyadenosine phosphoramidite
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the coupling efficiency of 8-Benzyloxyadenosine phosphoramidite during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound phosphoramidite and why is it used?
A1: this compound phosphoramidite is a modified nucleoside building block used in solid-phase oligonucleotide synthesis. The bulky benzyloxy group at the 8-position of adenine can be used to introduce specific structural or functional properties into a synthetic DNA or RNA strand, such as altering the helical conformation or serving as a handle for further chemical modifications.
Q2: Why does this compound phosphoramidite often exhibit lower coupling efficiency compared to standard phosphoramidites?
A2: The primary reason for lower coupling efficiency is steric hindrance. The large benzyloxy group at the 8-position can physically obstruct the incoming 5'-hydroxyl group of the growing oligonucleotide chain, slowing down the formation of the phosphite triester linkage.[][] This hindrance requires optimization of the standard synthesis cycle.
Q3: What is the most critical step to optimize for this modified phosphoramidite?
A3: The activation and coupling step is the most critical. The choice of activator, its concentration, and the duration of the coupling reaction directly impact the success of incorporating this sterically hindered monomer.[3][4][5]
Q4: Can moisture affect the coupling efficiency of this compound phosphoramidite?
A4: Yes, absolutely. Moisture is detrimental to all phosphoramidite coupling reactions. Water competes with the 5'-hydroxyl group for reaction with the activated phosphoramidite and also degrades the phosphoramidite itself. For sterically hindered amidites where the reaction is already slow, the impact of moisture is even more pronounced. Using anhydrous acetonitrile and fresh reagents is crucial.
Troubleshooting Guide
This section addresses common problems encountered when using this compound phosphoramidite.
Problem: Low Coupling Efficiency or Complete Failure of Incorporation
-
Potential Cause 1: Inappropriate Activator
-
Q: I am using the standard 1H-Tetrazole activator and seeing poor results. Why?
-
A: 1H-Tetrazole, while a standard for DNA synthesis, is often not potent enough for sterically demanding phosphoramidites like this compound. Its acidity and nucleophilicity may be insufficient to achieve a high reaction rate with the hindered monomer.
-
Q: What are the recommended activators for sterically hindered phosphoramidites?
-
A: More powerful activators are recommended. Options include 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI). DCI is particularly effective as it is highly soluble in acetonitrile and is a better nucleophile than tetrazole, which can accelerate the coupling rate.
-
-
Potential Cause 2: Insufficient Coupling Time
-
Q: My synthesis protocol uses a standard 30-second coupling time. Is this adequate?
-
A: No, a standard 30-second coupling time is typically too short for modified phosphoramidites. The steric bulk of the 8-benzyloxy group slows down the reaction kinetics significantly.
-
Q: How long should I extend the coupling time?
-
A: A significant extension is required. Start by increasing the coupling time to at least 5-10 minutes. For particularly difficult sequences or to maximize yield, a coupling time of 15 minutes or more may be necessary. It is advisable to perform a small-scale test synthesis to optimize the exact time.
-
-
Potential Cause 3: Reagent Degradation
-
Q: I have had my this compound phosphoramidite solution on the synthesizer for a week. Could this be the issue?
-
A: Yes, phosphoramidites are sensitive to moisture and oxidation and degrade over time once in solution. For challenging couplings, it is imperative to use a freshly prepared solution of the phosphoramidite.
-
Q: How can I ensure my reagents are of high quality?
-
A: Always use anhydrous grade acetonitrile (<15 ppm water). Ensure the phosphoramidite is stored as a dry solid under an inert atmosphere (argon or nitrogen) and dissolved in anhydrous acetonitrile just prior to use. Use a fresh bottle of activator solution.
-
Data Presentation
The choice of activator is a key parameter in optimizing the coupling of sterically hindered phosphoramidites. The following table summarizes the properties of common activators.
| Activator | Abbreviation | Typical Concentration | Key Characteristics | Recommended Use |
| 1H-Tetrazole | Tetrazole | 0.45 M | Standard activator for DNA; less effective for hindered amidites; limited solubility. | Routine DNA synthesis; not ideal for this compound. |
| 5-Ethylthio-1H-tetrazole | ETT | 0.25 - 0.6 M | More acidic than 1H-Tetrazole, leading to faster reaction rates. | Good for RNA and other hindered amidites. |
| 4,5-Dicyanoimidazole | DCI | 0.25 - 1.0 M | Less acidic but more nucleophilic than tetrazole; excellent solubility in ACN. | Highly recommended for sterically hindered amidites like this compound. |
| 5-(p-nitrophenyl)-1H-tetrazole | - | - | Suggested for coupling of 2′-O-methylnucleoside 3′-phosphoramidites. | An alternative for modified nucleosides. |
| 1H-Tetrazole / N-methylimidazole | Tetrazole/NMI | 0.4 M / 0.1 M | Buffering with NMI can increase the effective concentration of the nucleophilic catalyst. | Can improve efficiency for challenging couplings. |
Experimental Protocols
Standard Coupling Protocol (Not Recommended for this compound)
-
Deblocking: Treat the solid support with 3% trichloroacetic acid (TCA) in dichloromethane (DCM) to remove the 5'-DMT protecting group.
-
Wash: Wash the support thoroughly with anhydrous acetonitrile.
-
Activation/Coupling: Deliver a solution of 0.45 M 1H-Tetrazole and a 0.1 M solution of the phosphoramidite in anhydrous acetonitrile to the column. Allow a coupling time of 30-60 seconds.
-
Capping: Cap any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (Cap A) and N-methylimidazole (Cap B).
-
Oxidation: Oxidize the newly formed phosphite triester to a stable phosphate triester using an iodine solution.
-
Wash: Wash the support with anhydrous acetonitrile to prepare for the next cycle.
Optimized Protocol for this compound Phosphoramidite
-
Deblocking: Treat the solid support with 3% TCA in DCM.
-
Wash: Perform extensive washing with anhydrous acetonitrile to ensure complete removal of water and acid.
-
Activation/Coupling:
-
Activator: Use 0.5 M 4,5-Dicyanoimidazole (DCI) or 0.6 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Phosphoramidite: Use a fresh 0.15 M solution of this compound phosphoramidite in anhydrous acetonitrile.
-
Coupling Time: Extend the coupling time to 10-15 minutes .
-
-
Capping: Perform a double capping step to ensure all unreacted hydroxyls are blocked. Deliver capping reagents, wait for the standard time, and then repeat the delivery and wait steps.
-
Oxidation: Oxidize the phosphite triester using a standard iodine solution.
-
Wash: Wash thoroughly with anhydrous acetonitrile before proceeding to the next synthesis cycle.
Visualization
The following workflow diagram illustrates a logical approach to troubleshooting low coupling efficiency with this compound phosphoramidite.
Caption: Troubleshooting logic for improving this compound coupling.
References
Technical Support Center: 8-Benzyloxyadenosine Oligonucleotide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 8-Benzyloxyadenosine oligonucleotides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Complete Synthesis Failure
Q1: My synthesis failed, and the trityl analysis indicates very low coupling efficiency after the introduction of this compound phosphoramidite. What are the potential causes and solutions?
A1: Low coupling efficiency is a common issue in oligonucleotide synthesis and can be particularly problematic with modified phosphoramidites like this compound. The primary culprits are often moisture and reagent quality.
Troubleshooting Steps:
-
Reagent Quality:
-
Phosphoramidite Stability: this compound phosphoramidite may have limited stability. Ensure it is fresh and has been stored under anhydrous conditions. Over time, phosphoramidites can hydrolyze to the corresponding H-phosphonate, rendering them inactive for coupling.[1][2] The thermal stability of phosphoramidites is crucial for successful synthesis.[2][3]
-
Activator: Use a fresh, anhydrous solution of a suitable activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[4] The choice of activator can influence coupling efficiency.
-
Acetonitrile (ACN): The ACN used as a solvent must be of the highest quality and anhydrous (<30 ppm water). Moisture in the ACN will react with the activated phosphoramidite, leading to coupling failure.
-
-
Synthesis Conditions:
-
Extended Coupling Time: Modified phosphoramidites, especially bulky ones, may require longer coupling times than standard A, C, G, and T amidites. Doubling the coupling time for the this compound monomer can significantly improve efficiency.
-
Increased Reagent Concentration: Increasing the concentration of the phosphoramidite and activator can also enhance the coupling reaction.
-
Summary of Potential Causes and Solutions for Low Coupling Efficiency:
| Potential Cause | Recommended Solution |
| Degraded Phosphoramidite | Use a fresh batch of this compound phosphoramidite. |
| Wet Acetonitrile (ACN) | Use high-quality, anhydrous ACN (<30 ppm water). |
| Degraded Activator | Prepare a fresh solution of the activator. |
| Insufficient Coupling Time | Increase the coupling time for the modified monomer. |
| Steric Hindrance | Consider using a less sterically hindered phosphoramidite if available. |
Experimental Protocol: Optimizing Coupling Efficiency
-
Reagent Preparation:
-
Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the recommended concentration just before use.
-
Use a freshly prepared solution of the chosen activator (e.g., ETT, DCI).
-
-
Synthesis Cycle Modification:
-
Program the DNA synthesizer to extend the coupling step for the this compound monomer. A typical starting point is to double the standard coupling time.
-
Ensure that the delivery of the activator and phosphoramidite is adequate.
-
-
Post-Synthesis Analysis:
-
Analyze the crude oligonucleotide by reverse-phase HPLC or mass spectrometry to assess the success of the coupling.
-
Issue 2: Incomplete Deprotection and Presence of Adducts
Q2: After synthesis and deprotection, I observe additional peaks in my HPLC or mass spectrometry analysis, suggesting incomplete deprotection or the formation of adducts. How can I resolve this?
A2: Incomplete deprotection is a frequent problem, especially with modified oligonucleotides. The protecting groups on the nucleobases and the phosphate backbone must be completely removed to obtain the desired product. The 8-benzyloxy group itself can also be sensitive to certain deprotection conditions.
Troubleshooting Steps:
-
Choice of Deprotection Reagent:
-
Standard deprotection with ammonium hydroxide may not be sufficient or could lead to side reactions.
-
For base-sensitive modifications, milder deprotection conditions are often necessary. A mixture of tert-butylamine/water (1:3) for 6 hours at 60°C can be a good alternative.
-
The use of AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine) can also be effective and may reduce the formation of certain adducts.
-
-
Deprotection Time and Temperature:
-
Ensure that the deprotection is carried out for the recommended time and at the optimal temperature. Incomplete deprotection can occur if the time is too short or the temperature is too low.
-
-
Potential Side Reactions:
-
The 8-position of purines can be susceptible to nucleophilic attack. During deprotection with ammonia, there is a possibility of displacement of the benzyloxy group to form 8-aminoadenosine, although this is less likely than with a bromo leaving group.
-
Acrylonitrile, a byproduct of cyanoethyl group removal, can form adducts with thymine bases. Using AMA can help scavenge acrylonitrile.
-
Summary of Deprotection Strategies:
| Deprotection Issue | Recommended Strategy |
| Incomplete Base Deprotection | Use AMA or extend the deprotection time with ammonium hydroxide. |
| Degradation of 8-Benzyloxy Group | Use milder deprotection conditions (e.g., tert-butylamine/water). |
| Formation of Acrylonitrile Adducts | Use AMA as the deprotection solution. |
Experimental Protocol: Optimized Deprotection
-
Cleavage from Support and Deprotection:
-
Treat the solid support with the chosen deprotection solution (e.g., AMA) in a sealed vial.
-
Heat the vial at the recommended temperature (e.g., 65°C for AMA) for the specified duration.
-
After cooling, transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the deprotection solution to dryness.
-
-
Analysis:
-
Resuspend the oligonucleotide in water.
-
Analyze by reverse-phase HPLC and mass spectrometry to confirm complete deprotection and the absence of adducts.
-
Issue 3: Low Final Yield After Purification
Q3: The overall yield of my purified this compound oligonucleotide is very low. What factors contribute to this, and how can I improve it?
A3: Low final yield is often a cumulative effect of issues at various stages of the synthesis, deprotection, and purification process.
Troubleshooting Steps:
-
Synthesis Quality:
-
As discussed in Issue 1, suboptimal coupling efficiency is a major contributor to low yield. Each failed coupling step leads to a truncated sequence that will be capped and will not contribute to the final product.
-
-
Deprotection Issues:
-
Incomplete deprotection can lead to the desired product co-eluting with partially protected species during purification, forcing a tighter cut of the main peak and thus reducing the yield.
-
Degradation of the oligonucleotide during harsh deprotection conditions will also lower the yield.
-
-
Purification Losses:
-
The purification process itself can result in significant loss of material.
-
For oligonucleotides with hydrophobic modifications like the benzyloxy group, there might be stronger interactions with reverse-phase columns, potentially leading to broader peaks and lower recovery.
-
Strategies to Improve Final Yield:
| Stage | Improvement Strategy |
| Synthesis | Optimize coupling efficiency by using fresh reagents and extended coupling times. |
| Deprotection | Use optimized deprotection conditions to ensure complete removal of protecting groups without degrading the oligonucleotide. |
| Purification | Optimize the purification protocol, for example, by adjusting the gradient in reverse-phase HPLC to achieve better separation. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting failed this compound oligonucleotide synthesis.
Caption: Troubleshooting workflow for this compound oligonucleotide synthesis.
References
preventing depurination of 8-Benzyloxyadenosine during synthesis
Technical Support Center: 8-Benzyloxyadenosine Synthesis
Troubleshooting Guide and FAQs for Preventing Depurination
This guide provides researchers, scientists, and drug development professionals with practical solutions to prevent the depurination of this compound during its synthesis. Depurination, the acid-catalyzed cleavage of the β-N-glycosidic bond, is a critical challenge that can significantly lower yields and complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is this compound susceptible to it?
A1: Depurination is the hydrolytic cleavage of the N-glycosidic bond that connects the purine base (in this case, 8-benzyloxyadenine) to the ribose sugar, resulting in an undesired apurinic site.[1][2] This reaction is typically catalyzed by acidic conditions.[1][3][4] The 8-benzyloxy group, along with other electron-withdrawing protecting groups, can destabilize the glycosidic bond, making the molecule more prone to depurination compared to unsubstituted nucleosides.
Q2: At which stages of synthesis is depurination most likely to occur?
A2: Depurination is most common during acidic steps. Key stages of concern include:
-
Acid-catalyzed protection or deprotection steps: For example, the removal of acid-labile protecting groups like the dimethoxytrityl (DMT) group during oligonucleotide synthesis is a major risk point.
-
Acidic work-up or purification: Using acidic conditions during extraction or chromatography can lead to significant product loss.
-
Prolonged reaction times in acidic media: The longer the exposure to acid, the greater the extent of depurination.
Q3: What are the primary indicators of depurination in my reaction mixture?
A3: The presence of depurination can be identified by:
-
TLC Analysis: Appearance of a new, more polar spot corresponding to the free 8-benzyloxyadenine base.
-
HPLC Analysis: An additional peak in the chromatogram, separate from your starting material and desired product.
-
Mass Spectrometry: Detection of a mass corresponding to the free purine base.
-
Low Yields: Unexpectedly low recovery of the final this compound product.
Troubleshooting Guide
Issue 1: Significant Product Loss Due to Acidic Conditions
Acid-catalyzed hydrolysis is the primary driver of depurination for purine nucleosides. The protonation of nitrogen atoms in the purine ring (specifically N7) weakens the N-glycosidic bond, making it susceptible to cleavage.
Solutions:
-
Strict pH Control: Maintain the reaction and work-up conditions at a neutral or slightly basic pH whenever possible. The rate of depurination increases significantly at lower pH values.
-
Use Milder Acids: If an acidic step is unavoidable (e.g., for deprotection), use a weaker acid or a buffered acidic solution. For example, dichloroacetic acid (DCA) is often used for detritylation in oligonucleotide synthesis, but its concentration and exposure time must be minimized.
-
Minimize Exposure Time: Reduce the duration of any acidic treatment to the absolute minimum required for the reaction to proceed.
-
Lower Reaction Temperature: Depurination is accelerated by heat. Performing acidic steps at lower temperatures (e.g., 0°C or room temperature) can significantly reduce the rate of glycosidic bond cleavage.
Table 1: Effect of pH on Depurination Rate
| pH | Relative Rate of Depurination | Stability of N-Glycosidic Bond | Recommended Action |
| < 3 | Very High | Highly Labile | Avoid; use alternative non-acidic methods if possible. |
| 3 - 5 | Moderate to High | Susceptible to Cleavage | Minimize exposure time and temperature. Use buffered solutions. |
| 6 - 8 | Very Low | Generally Stable | Optimal range for work-up and storage. |
| > 9 | Low (Depurination) | Stable | Note: Other base-catalyzed side reactions may occur. |
Data is generalized based on typical purine nucleoside behavior.
Issue 2: Depurination During Deprotection Steps
The choice of protecting groups and the method for their removal are critical. Acyl-based protecting groups are electron-withdrawing and can increase susceptibility to depurination.
Solutions:
-
Select Appropriate Protecting Groups:
-
Formamidine Protecting Groups: These are electron-donating and stabilize the glycosidic bond, making them more resistant to acidic cleavage. Using a dibutylformamidine (dbf) group for the exocyclic amine can be beneficial.
-
Acid-Labile Groups: For hydroxyl protection, choose groups that can be removed under the mildest possible acidic conditions.
-
-
Optimize Deprotection Conditions:
-
For Base-Labile Groups: Use mild basic conditions like potassium carbonate in methanol or dilute ammonium hydroxide.
-
For Acid-Labile Groups: Carefully control the acid concentration, temperature, and time. Quenching the reaction immediately with a mild base (e.g., sodium bicarbonate solution) is crucial.
-
Experimental Protocols
Protocol: Mild Deprotection of Acetate Groups to Minimize Depurination
This protocol is adapted for situations where acetate protecting groups on the ribose sugar must be removed without cleaving the acid-sensitive N-glycosidic bond of this compound.
Reagents and Materials:
-
Acetylated this compound
-
Anhydrous Methanol (MeOH)
-
Ammonia solution (7N in MeOH)
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Dissolve the acetylated this compound in a minimal amount of anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 7N ammonia in methanol to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., every 30 minutes). The product should be more polar than the starting material.
-
Once the reaction is complete (typically 2-4 hours), concentrate the mixture under reduced pressure.
-
Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., dichloromethane/methanol gradient) to yield pure this compound.
Visualizations
Depurination Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving issues related to depurination during the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and resolving depurination.
Mechanism of Acid-Catalyzed Depurination
This diagram illustrates the chemical mechanism by which acid catalyzes the cleavage of the N-glycosidic bond in a purine nucleoside.
Caption: Acid-catalyzed mechanism leading to depurination.
References
Technical Support Center: Optimization of Capping Steps for 8-Benzyloxyadenosine Incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the capping step during the incorporation of 8-Benzyloxyadenosine in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the capping step in oligonucleotide synthesis?
The capping step is a crucial part of solid-phase oligonucleotide synthesis. Its primary function is to block any unreacted 5'-hydroxyl groups on the growing oligonucleotide chains that failed to react during the coupling step.[1][2] This is typically achieved by acetylation, rendering these unreacted groups inert in subsequent synthesis cycles.[1][2][3] The main goal of capping is to prevent the formation of deletion mutations, specifically "n-1" shortmers, which are oligonucleotides missing a single base. If these unreacted hydroxyl groups are not capped, they can participate in the next coupling reaction, leading to a mixture of the desired full-length oligonucleotide and various truncated sequences that can be challenging to purify and may compromise the results of downstream applications.
Q2: Why is the capping step particularly important when incorporating modified nucleosides like this compound?
The incorporation of modified nucleosides, especially those with bulky substituents like the 8-benzyloxy group, can be less efficient than the coupling of standard phosphoramidites. This can be due to steric hindrance, which may slow down the coupling reaction and result in a higher population of unreacted 5'-hydroxyl groups. Inefficient capping of these failure sequences will lead to a higher proportion of n-1 deletion mutants, which are often difficult to separate from the full-length product. Therefore, a highly efficient capping step is critical to minimize these impurities and ensure the fidelity of the synthesized oligonucleotide.
Q3: What are the standard reagents used for the capping step?
The most common capping reagents are a two-part system:
-
Cap A: Typically a solution of acetic anhydride in a suitable solvent like acetonitrile or tetrahydrofuran (THF).
-
Cap B: A solution of a catalyst, most commonly N-methylimidazole (NMI), in THF.
These two solutions are mixed just before delivery to the synthesis column.
Q4: Are there alternative capping reagents that might be more effective for bulky modifications?
Yes, several alternative capping reagents can be considered, especially when dealing with sterically hindered modifications where standard capping might be less efficient:
-
DMAP (6.5% 4-Dimethylaminopyridine in THF): DMAP is a more potent acylation catalyst than NMI and can lead to higher capping efficiencies, often exceeding 99%.
-
UniCap™ Phosphoramidite: This reagent is a phosphoramidite of diethylene glycol monoethyl ether. It offers a different capping chemistry that can be highly effective, with reported efficiencies of nearly 99%. It is a good option when standard acetylation is problematic.
-
Phenoxyacetic Anhydride (Pac): This can be used as an alternative to acetic anhydride and may offer advantages in certain situations.
Troubleshooting Guide
This guide addresses common issues encountered during the capping step of this compound incorporation.
| Issue | Potential Cause | Recommended Action |
| High levels of (n-1) deletion mutants observed in HPLC or PAGE analysis. | Inefficient Capping: The bulky 8-benzyloxy group may sterically hinder the standard capping reagents, leading to incomplete capping of unreacted 5'-hydroxyl groups. | 1. Extend Capping Time: Double the standard capping time to allow for complete reaction with the sterically hindered sites.2. Use a More Active Capping Reagent: Switch from the standard NMI catalyst (Cap B) to a more reactive one like DMAP.3. Consider an Alternative Capping Chemistry: Utilize UniCap™ Phosphoramidite, which may be more effective for bulky modifications. |
| Degraded Capping Reagents: Capping reagents, particularly Cap A (acetic anhydride), are sensitive to moisture and can degrade over time, leading to reduced efficiency. | 1. Use Fresh Reagents: Always use fresh, high-quality capping reagents. Ensure bottles are properly sealed to prevent moisture contamination.2. Check for Discoloration or Precipitation: Visually inspect the reagents for any signs of degradation. | |
| Inefficient Fluid Delivery: Blockages or restrictions in the synthesizer's fluid delivery system can lead to insufficient reagent delivery to the synthesis column. | 1. Perform a Flow Test: Check the flow rate of the capping reagents to ensure proper delivery.2. Clean the Lines: If flow is restricted, clean the reagent lines according to the manufacturer's recommendations. | |
| Appearance of unexpected peaks in chromatogram, possibly corresponding to side-products. | Side reactions due to the modified base: The this compound moiety might be susceptible to side reactions under standard capping conditions. | 1. Review the literature for known side reactions: Research any known incompatibilities of 8-substituted purines with standard oligonucleotide synthesis reagents.2. Use Milder Capping Reagents: If side reactions are suspected, consider using a milder capping agent or adjusting the pH of the capping mixture. |
| Low overall yield of the final oligonucleotide product. | Cumulative effect of inefficient capping over multiple cycles: Even a small decrease in capping efficiency in each cycle can significantly reduce the yield of the full-length product, especially for longer oligonucleotides. | Optimize the capping step as a priority: Implement the recommendations for improving capping efficiency (extended time, more active reagents) to maximize the yield of the desired product. |
Quantitative Data on Capping Efficiency
The following table summarizes reported capping efficiencies for different capping reagents. While specific data for this compound is limited, these values provide a general comparison to guide optimization.
| Capping Reagent | Activator | Reported Capping Efficiency | Reference |
| Acetic Anhydride | 10% N-Methylimidazole | ~89-90% | |
| Acetic Anhydride | 16% N-Methylimidazole | ~97% | |
| Acetic Anhydride | 6.5% DMAP | >99% | |
| UniCap™ Phosphoramidite | Standard Activator (e.g., Tetrazole) | ~99% |
Experimental Protocols
Standard Capping Protocol (Acetic Anhydride/NMI)
-
Reagents:
-
Cap A: Acetic Anhydride/THF/Lutidine (10:80:10 v/v/v)
-
Cap B: 16% N-Methylimidazole in THF (w/v)
-
-
Procedure (automated synthesizer):
-
Following the coupling step and a wash with acetonitrile, deliver an equal volume of Cap A and Cap B to the synthesis column.
-
Allow the capping reaction to proceed for the synthesizer's standard time (typically 20-30 seconds).
-
Wash the column thoroughly with acetonitrile.
-
Optimized Capping Protocol for this compound (Recommended starting point)
-
Reagents:
-
Cap A: Acetic Anhydride/THF/Lutidine (10:80:10 v/v/v)
-
Cap B: 6.5% 4-Dimethylaminopyridine (DMAP) in THF (w/v)
-
-
Procedure (automated synthesizer):
-
Following the coupling of this compound phosphoramidite and a wash with acetonitrile, deliver an equal volume of Cap A and Cap B (DMAP) to the synthesis column.
-
Extend the capping time to at least 2-3 times the standard duration (e.g., 60-90 seconds).
-
Wash the column thoroughly with acetonitrile.
-
Alternative Capping Protocol (UniCap™ Phosphoramidite)
-
Reagent:
-
UniCap™ Phosphoramidite solution (prepared according to the manufacturer's instructions, typically at the same concentration as standard phosphoramidites).
-
Standard phosphoramidite activator (e.g., DCI or Tetrazole).
-
-
Procedure (automated synthesizer):
-
Following the coupling of this compound phosphoramidite and a wash with acetonitrile, deliver the UniCap™ Phosphoramidite solution and the activator solution to the synthesis column, following the same procedure as a standard coupling step.
-
Allow the reaction to proceed for a time similar to a standard coupling step.
-
Wash the column thoroughly with acetonitrile.
-
Visualizations
Oligonucleotide Synthesis Cycle
Caption: The four main steps of the phosphoramidite oligonucleotide synthesis cycle.
Troubleshooting Logic for Inefficient Capping
Caption: A logical workflow for troubleshooting inefficient capping during oligonucleotide synthesis.
References
Technical Support Center: Purification of 8-Benzyloxyadenosine Modified Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Benzyloxyadenosine modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound modified oligonucleotides?
The primary challenges stem from the physicochemical properties of the this compound modification:
-
Increased Hydrophobicity: The benzyl group is a bulky and hydrophobic aromatic moiety. This significantly increases the overall hydrophobicity of the oligonucleotide, leading to stronger retention on reverse-phase (RP) chromatography media. This can result in broader peaks and may require optimization of the elution gradient.
-
Potential for Base Lability: Modifications at the 8-position of purines can be susceptible to degradation under standard, harsh deprotection conditions (e.g., concentrated ammonium hydroxide at elevated temperatures). This can lead to the cleavage of the benzyloxy group, resulting in the formation of 8-hydroxyadenosine or other side products.
-
Steric Hindrance: The bulky nature of the this compound modification might lead to secondary structure formation or aggregation, which can complicate purification and analysis.
Q2: Which purification method is most suitable for this compound modified oligonucleotides?
Ion-Pair Reverse-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is generally the most suitable method for purifying oligonucleotides with hydrophobic modifications like this compound. The hydrophobic nature of the modification enhances its interaction with the stationary phase, allowing for good separation from shorter failure sequences (shortmers) and other impurities.[1]
Anion-exchange (AEX) HPLC, which separates based on charge, can also be used, but its resolution may be lower for oligonucleotides with bulky, neutral modifications. AEX-HPLC can be a valuable secondary purification step if very high purity is required.[1]
Q3: How does the this compound modification affect the choice of deprotection protocol?
Standard deprotection protocols using concentrated ammonium hydroxide at 55-65°C should be avoided. These conditions are likely too harsh and can lead to the cleavage of the benzyl ether linkage. A milder deprotection strategy is crucial to maintain the integrity of the modification.[2][3][4]
Q4: What are the expected failure sequences and impurities during the synthesis of these modified oligonucleotides?
Common impurities include:
-
Truncated sequences (n-1, n-2, etc.): Shorter oligonucleotides that failed to extend during synthesis.
-
Deprotection-related impurities: Oligonucleotides where the this compound has been partially or fully cleaved, resulting in 8-hydroxyadenosine or other adducts.
-
Phosphodiester backbone modifications: Such as the formation of cyanoethyl adducts if deprotection is not complete.
-
Residual protecting groups: Incomplete removal of protecting groups from the nucleobases or the phosphate backbone.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in RP-HPLC | 1. Strong secondary structure or aggregation due to the hydrophobic modification. 2. Sub-optimal mobile phase conditions (ion-pairing agent, pH, organic solvent). 3. Column overload. 4. Extra-column band broadening. | 1. Increase the column temperature (e.g., to 60°C) to disrupt secondary structures. 2. Optimize the gradient of the organic solvent (acetonitrile). A shallower gradient may improve resolution. 3. Experiment with different ion-pairing reagents (e.g., triethylammonium acetate - TEAA, or hexafluoroisopropanol - HFIP for MS compatibility). 4. Reduce the amount of sample injected onto the column. 5. Ensure all tubing and connections in the HPLC system are minimized in length and properly fitted. |
| Low Recovery of the Full-Length Product | 1. Incomplete elution from the HPLC column due to strong hydrophobic interactions. 2. Degradation of the oligonucleotide during deprotection or purification. 3. Precipitation of the oligonucleotide in the mobile phase. | 1. Increase the final concentration of the organic solvent in the elution gradient. 2. Use a milder deprotection protocol (see Experimental Protocols section). 3. Ensure the oligonucleotide is fully dissolved in the injection solvent. Consider using a mobile phase with a higher organic content for dissolution if solubility is an issue. |
| Presence of Unexpected Peaks in Mass Spectrometry Analysis | 1. Incomplete deprotection of the this compound group. 2. Formation of adducts (e.g., with sodium or potassium). 3. Fragmentation of the oligonucleotide during mass spectrometry. | 1. Optimize the mild deprotection conditions (time, temperature, reagent concentration). 2. Use fresh, high-purity solvents and reagents for both purification and MS analysis. 3. Optimize the mass spectrometer settings for oligonucleotide analysis. |
| Co-elution of the Desired Product with Impurities | 1. Insufficient resolution of the HPLC method. 2. The impurity has very similar physicochemical properties to the target oligonucleotide. | 1. Optimize the HPLC method: try a different stationary phase (e.g., C8 vs. C18), a different ion-pairing reagent, or a shallower gradient. 2. Consider a secondary purification step using a different method, such as anion-exchange HPLC. |
Experimental Protocols
Protocol 1: Mild Deprotection of this compound Modified Oligonucleotides
This protocol is designed to minimize the degradation of the base-labile this compound modification.
Reagents:
-
Ammonium hydroxide/40% Methylamine (AMA) solution (1:1, v/v)
-
Ammonium hydroxide/Ethanol (3:1, v/v) for highly sensitive modifications
Procedure:
-
After synthesis, transfer the solid support containing the oligonucleotide to a screw-cap vial.
-
Add the mild deprotection solution (AMA or Ammonium hydroxide/Ethanol) to the vial, ensuring the support is completely submerged.
-
Incubate at room temperature for 2-4 hours or at a slightly elevated temperature (e.g., 37°C) for a shorter duration (e.g., 1-2 hours). Note: The optimal time and temperature should be determined empirically for your specific oligonucleotide.
-
After incubation, filter the solution to separate it from the solid support.
-
Rinse the solid support with a small volume of water or 50% acetonitrile/water and combine the filtrates.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in nuclease-free water for purification.
Protocol 2: IP-RP-HPLC Purification of this compound Modified Oligonucleotides
This protocol is a starting point and should be optimized for each specific oligonucleotide.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reverse-phase C8 or C18 column suitable for oligonucleotide purification
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5 in nuclease-free water
-
Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA), pH 7.5 in 50% acetonitrile
-
Alternative for MS-compatibility:
-
Mobile Phase A: 15 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in water
-
Mobile Phase B: 15 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in methanol
-
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%) at a flow rate of 1 mL/min for a 4.6 mm ID column.
-
Dissolve the deprotected oligonucleotide in Mobile Phase A or water.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B. Due to the hydrophobicity of the this compound, a higher final concentration of acetonitrile may be required for elution compared to unmodified oligonucleotides. A suggested starting gradient is from 10% to 60% Mobile Phase B over 30-40 minutes.
-
Monitor the elution at 260 nm.
-
Collect fractions corresponding to the main peak.
-
Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the product.
-
Pool the pure fractions and evaporate to dryness.
-
Perform a desalting step if necessary (e.g., using a size-exclusion spin column).
Data Presentation
Table 1: Expected Impact of this compound Modification on Purification Parameters
| Purification Method | Expected Retention Time | Expected Resolution | Potential Issues | Recommendations |
| IP-RP-HPLC | Increased compared to unmodified oligonucleotides of the same length | Good to Excellent | Peak broadening, co-elution with hydrophobic impurities | Optimize gradient, temperature, and ion-pairing reagent. |
| Anion-Exchange HPLC | Similar to unmodified oligonucleotides of the same length | Moderate | Lower resolution for separating modified from unmodified sequences of the same length. | Use as an orthogonal purification method for very high purity requirements. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Slower migration compared to unmodified oligonucleotides of the same length | Good | Lower yield, potential for modification to interact with the gel matrix. | Generally not the preferred method for hydrophobic modifications. |
Visualization
Caption: Recommended workflow for the purification of this compound modified oligonucleotides.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: 8-Benzyloxyadenosine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 8-Benzyloxyadenosine, a critical intermediate for various research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route starts from the commercially available 8-bromoadenosine. The synthesis involves three key stages:
-
Protection of Ribose Hydroxyls: The 2', 3', and 5' hydroxyl groups of the ribose sugar are protected to prevent unwanted side reactions. Silyl ethers, such as TBDMS (tert-butyldimethylsilyl), are frequently used for this purpose.
-
Nucleophilic Substitution at C8: The protected 8-bromoadenosine undergoes a nucleophilic substitution reaction with a benzyl alkoxide to introduce the benzyloxy group at the C8 position.
-
Deprotection: The protecting groups on the ribose hydroxyls are removed to yield the final product, this compound.
Q2: Which protecting groups are most suitable for the ribose hydroxyls?
A2: Silyl ethers are a popular choice due to their ease of installation and selective removal under mild conditions.[1][2] The choice of silyl group can influence the reaction's success. Bulky silyl groups like TBDMS or TIPS (triisopropylsilyl) can offer greater stability and selectivity. Acetyl groups can also be used, but their removal typically requires basic conditions which might affect other parts of the molecule.
Q3: What are the common causes of low yield in this synthesis?
A3: Low yields in this compound synthesis can stem from several factors:
-
Incomplete Protection/Deprotection: Inefficient protection of the ribose hydroxyls can lead to side reactions, while incomplete deprotection results in a mixture of products that are difficult to separate.
-
Side Reactions during Benzylation: The N7 and N9 positions of the adenine ring are also nucleophilic and can compete with the desired C8 substitution, leading to the formation of N-benzylated byproducts.
-
Degradation of Starting Material or Product: Adenosine derivatives can be sensitive to harsh reaction conditions, such as strong acids or bases, and prolonged reaction times.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature for the nucleophilic substitution step is critical and, if not optimized, can significantly impact the yield.
-
Purification Losses: this compound and its intermediates can be challenging to purify, and significant material loss can occur during chromatographic separation.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion of 8-bromoadenosine | 1. Inactive reagents: The base (e.g., sodium hydride) may be old or deactivated. Benzyl alcohol or benzyl bromide may be of poor quality. | 1. Use fresh reagents: Use freshly opened or properly stored sodium hydride. Purify benzyl alcohol and benzyl bromide if necessary. |
| 2. Insufficient activation: The base may not be strong enough to deprotonate benzyl alcohol effectively. | 2. Optimize base and solvent: Consider using a stronger base like potassium tert-butoxide. Ensure the solvent (e.g., DMF, THF) is anhydrous, as moisture will quench the base. | |
| 3. Low reaction temperature: The reaction may be too slow at the current temperature. | 3. Increase temperature: Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious of potential side reactions at higher temperatures. | |
| Formation of multiple products (observed on TLC) | 1. Incomplete protection of ribose hydroxyls: Free hydroxyl groups can react with benzyl bromide. | 1. Ensure complete protection: Confirm the completion of the protection step by NMR or mass spectrometry before proceeding to the benzylation step. |
| 2. N-benzylation side reaction: The nitrogen atoms of the purine ring (N7, N9) can be alkylated. | 2. Optimize reaction conditions: Use a less polar aprotic solvent. Running the reaction at a lower temperature may favor the desired O-alkylation. | |
| 3. Partial deprotection: If the product is a mix of partially deprotected species. | 3. Adjust deprotection conditions: Ensure sufficient deprotection reagent (e.g., TBAF) is used and that the reaction goes to completion. | |
| Difficulty in purifying the final product | 1. Co-elution of product and byproducts: Similar polarities of the desired product and impurities. | 1. Optimize chromatography: Try different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina). |
| 2. Product instability on silica gel: The product may be degrading on the column. | 2. Use alternative purification methods: Consider recrystallization or preparative HPLC. Deactivating the silica gel with triethylamine may also help. | |
| Low yield after deprotection | 1. Degradation of the product: The deprotection conditions (e.g., strong acid or fluoride source) may be too harsh. | 1. Use milder deprotection methods: For silyl ethers, consider using milder fluoride sources like HF-pyridine or buffered TBAF.[3] |
| 2. Incomplete deprotection: Insufficient reagent or reaction time. | 2. Monitor deprotection closely: Follow the reaction by TLC until all silyl groups are cleaved. |
Experimental Protocols
Key Experiment: Synthesis of 2',3',5'-Tri-O-(tert-butyldimethylsilyl)-8-bromoadenosine (Protected Intermediate)
Materials:
-
8-Bromoadenosine
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 8-bromoadenosine (1.0 eq) in anhydrous DMF, add imidazole (4.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TBDMSCl (3.5 eq) portion-wise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired protected intermediate.
Key Experiment: Synthesis of 8-Benzyloxy-2',3',5'-tri-O-(tert-butyldimethylsilyl)adenosine
Materials:
-
Protected 8-bromoadenosine intermediate
-
Benzyl alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add benzyl alcohol (1.5 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the protected 8-bromoadenosine intermediate (1.0 eq) in anhydrous THF.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to 0 °C and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Key Experiment: Deprotection to Yield this compound
Materials:
-
Protected this compound
-
Tetrabutylammonium fluoride (TBAF, 1M solution in THF)
-
Tetrahydrofuran (THF)
-
Silica gel
Procedure:
-
Dissolve the protected this compound (1.0 eq) in THF.
-
Add TBAF solution (4.0 eq) at room temperature.
-
Stir the reaction for 2-4 hours and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for poor yield.
References
overcoming incomplete deprotection of 8-Benzyloxyadenosine oligonucleotides
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis and deprotection of oligonucleotides containing 8-Benzyloxyadenosine (8-OBn-A).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (8-OBn-A) is a modified nucleoside used in oligonucleotide synthesis to introduce specific functionalities or structural properties. The benzyl group at the 8-position can serve as a bulky block, altering the oligonucleotide's conformation (e.g., favoring a Z-DNA or syn conformation) or as a temporary protecting group that is removed in a final deprotection step.
Q2: What are the primary challenges associated with the deprotection of 8-OBn-A containing oligonucleotides?
The main challenge is the incomplete removal of the 8-benzyloxy protecting group under standard basic deprotection conditions (e.g., ammonium hydroxide or AMA). The benzyl ether linkage at the C8 position of adenosine is significantly more stable than the standard protecting groups on the exocyclic amines of A, C, and G. This can lead to a final product that is a heterogeneous mixture of fully deprotected and partially protected oligonucleotides, compromising its function in downstream applications.
Q3: How can I detect incomplete deprotection of the 8-benzyloxy group?
Incomplete deprotection is typically identified using analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[1][2]
-
RP-HPLC: The incompletely deprotected oligonucleotide, still containing the hydrophobic benzyl group, will have a longer retention time than the fully deprotected sequence. This often appears as a distinct, later-eluting peak or a shoulder on the main product peak.
-
Mass Spectrometry (MALDI-TOF or ESI): The mass of the incompletely deprotected oligonucleotide will be higher than the expected mass of the final product. The mass difference should correspond to the mass of the benzyl group (C₇H₇ = 91.1 Da).[2][3]
Q4: Can standard deprotection conditions (e.g., AMA at 65°C) remove the 8-benzyloxy group?
While standard reagents like Ammonium Hydroxide/Methylamine (AMA) are effective for removing base and phosphate protecting groups, they are generally inefficient for cleaving the stable 8-benzyloxy ether bond.[4] Relying solely on these methods is a common cause of incomplete deprotection for 8-OBn-A modified oligonucleotides.
Troubleshooting Guide
This section addresses specific issues related to the incomplete deprotection of 8-OBn-A.
Issue 1: A significant peak with a higher mass (+91 Da) is observed in the mass spectrum of the purified oligonucleotide.
-
Problem: The 8-benzyloxy group was not fully removed during deprotection.
-
Root Cause: Standard ammoniacal deprotection methods are not sufficiently reactive to cleave the benzyl ether at the 8-position of adenosine.
-
Solution: Catalytic Transfer Hydrogenation. The most reliable method for removing O-benzyl groups from nucleosides is catalytic transfer hydrogenation. This method uses a palladium catalyst (e.g., 10% Pd on carbon) and a hydrogen donor to selectively cleave the benzyl ether without degrading the oligonucleotide.
Issue 2: RP-HPLC analysis shows a broad or split peak for the main product.
-
Problem: The final product is a mix of fully deprotected and 8-OBn-A-containing oligonucleotides.
-
Root Cause: Inefficient or incomplete deprotection reaction.
-
Solution 1: Optimize Standard Deprotection (Limited Efficacy). While not ideal, you can try extending the incubation time or increasing the temperature of the standard basic deprotection. However, this risks damaging the oligonucleotide itself.
-
Solution 2: Implement Post-Purification Deprotection. After initial purification to remove other failure sequences, subject the partially deprotected oligonucleotide to a catalytic transfer hydrogenation protocol. This targeted approach ensures complete deprotection of the desired full-length product.
Data Presentation
The following table summarizes and compares common deprotection methodologies. The efficiency for 8-OBn-A is an estimate based on the chemical stability of the protecting group.
| Deprotection Method | Reagents | Typical Conditions | Standard Protecting Group Efficiency | Estimated 8-OBn-A Deprotection Efficiency | Reference |
| Standard Basic | Ammonium Hydroxide / Methylamine (AMA) | 10-15 min at 65°C | >99% | < 30% | |
| Extended Basic | Ammonium Hydroxide | 8-16 hours at 55-65°C | >99% | 30-50% | |
| Catalytic Transfer Hydrogenation | 10% Palladium on Carbon (Pd/C), Ammonium Formate | 1-4 hours at 60-80°C | N/A (Orthogonal) | >95% |
Experimental Protocols
Protocol 1: Analysis of Deprotection by RP-HPLC
This protocol is designed to assess the success of the deprotection reaction.
-
Sample Preparation: Dissolve a small aliquot of the crude or purified oligonucleotide in an appropriate aqueous buffer (e.g., 100 mM TEAA).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase:
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Buffer B: 100% Acetonitrile
-
-
Gradient: Run a linear gradient from 5% to 50% Buffer B over 30 minutes.
-
Detection: Monitor absorbance at 260 nm.
-
Analysis: Compare the retention time of your product to a fully deprotected standard if available. The presence of a significant, later-eluting peak indicates the presence of the hydrophobic benzyl group.
Protocol 2: Catalytic Transfer Hydrogenation for 8-OBn-A Deprotection
This protocol provides a starting point for the complete removal of the 8-benzyloxy group. Note: This procedure should be performed after the standard cleavage from the solid support and deprotection of other base/phosphate groups.
-
Preparation: Dry down the oligonucleotide (e.g., 1-10 OD) in a microcentrifuge tube.
-
Reaction Mixture:
-
Dissolve the oligonucleotide in an appropriate volume (e.g., 200 µL) of a buffered solvent mixture (e.g., 50:50 Ethanol:Water or DMF:Water).
-
Add ammonium formate (HCOONH₄) to a final concentration of ~0.4 M.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst. Use approximately 1-2 mg of catalyst per µmole of oligonucleotide.
-
-
Incubation:
-
Seal the tube tightly.
-
Incubate at 60°C for 2-4 hours with gentle agitation. Reaction progress can be monitored by HPLC.
-
-
Workup:
-
Centrifuge the reaction mixture to pellet the Pd/C catalyst.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the catalyst pellet with a small volume of water and combine the supernatants.
-
-
Purification: Desalt the final product using a suitable method (e.g., ethanol precipitation or a desalting cartridge) to remove the salts and any residual solvent.
-
Verification: Confirm complete deprotection by HPLC and Mass Spectrometry. The later-eluting peak in the HPLC chromatogram should be absent, and the mass spectrum should show the expected molecular weight.
Visualizations
Caption: Troubleshooting workflow for incomplete 8-OBn-A deprotection.
Caption: Catalytic transfer hydrogenation of this compound.
Caption: Experimental workflow for analyzing deprotection efficiency.
References
- 1. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.colby.edu [web.colby.edu]
- 3. Mass spectrometry of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
strategies to reduce n-1 shortmers in 8-Benzyloxyadenosine oligo synthesis
This guide provides troubleshooting strategies and frequently asked questions to help researchers reduce the formation of n-1 shortmers during the synthesis of oligonucleotides containing 8-Benzyloxyadenosine.
Frequently Asked Questions (FAQs)
Q1: What are n-1 shortmers and why are they a significant problem?
A1: An n-1 shortmer, or deletion sequence, is an impurity that is one nucleotide shorter than the desired full-length oligonucleotide (n-mer).[1] These impurities arise from failures during the synthesis cycle.[2] The primary issue with n-1 shortmers is that they are often difficult to separate from the full-length product during purification because they possess the same 5'-dimethoxytrityl (DMT) group, leading to similar chromatographic behavior.[3] This co-elution complicates downstream applications, potentially affecting experimental results in fields like antisense therapy and diagnostics.[4]
Q2: What are the primary causes of n-1 shortmer formation in this compound oligo synthesis?
A2: The formation of n-1 shortmers can be attributed to three main issues during solid-phase synthesis:
-
Inefficient Coupling: The most common cause is the failure of the this compound phosphoramidite to couple to the growing oligonucleotide chain. This leaves an unreacted 5'-hydroxyl group.[5] The bulky 8-benzyloxy group may introduce steric hindrance, potentially lowering the coupling efficiency compared to standard phosphoramidites.
-
Inefficient Capping: After the coupling step, a "capping" step is performed to acetylate and thereby block any unreacted 5'-hydroxyl groups. If this step is inefficient, the unreacted chain can participate in the next coupling cycle, leading to an oligonucleotide with an internal deletion.
-
Depurination: The acidic conditions used during the detritylation (deblocking) step can cause the cleavage of the glycosidic bond between the purine base (adenosine) and the sugar backbone. This creates an abasic site, which is subsequently cleaved during the final base deprotection, resulting in a truncated 5'-fragment that contains a DMT group. The electron-withdrawing nature of the 8-benzyloxy substituent may destabilize this bond, making this compound more susceptible to depurination.
Q3: How can I detect and quantify n-1 shortmers in my synthesized oligonucleotide?
A3: N-1 shortmers can be detected and quantified using analytical techniques that separate oligonucleotides based on size and charge. The most common methods are:
-
High-Performance Liquid Chromatography (HPLC): Both reverse-phase and anion-exchange HPLC can effectively separate the desired n-mer from the n-1 shortmer.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides clear resolution between the full-length product and shorter sequences, with the n-1 shortmer appearing as a distinct band just below the main product band. Quantification is achieved by comparing the peak areas (in HPLC) or band intensities (in PAGE) of the n-1 species relative to the full-length product.
Q4: How can I improve the coupling efficiency of this compound phosphoramidite?
A4: To enhance coupling efficiency, especially for a modified base like this compound, consider the following strategies:
-
Ensure Anhydrous Conditions: Moisture is a primary inhibitor of coupling as it reacts with the activated phosphoramidite. Use fresh, anhydrous acetonitrile and ensure phosphoramidites are dissolved under an inert, dry atmosphere.
-
Increase Coupling Time: Extending the time the activated phosphoramidite is in contact with the solid support can help overcome potential steric hindrance and drive the reaction to completion.
-
Increase Reagent Concentration: Using a higher concentration of the this compound phosphoramidite can improve reaction kinetics.
-
Use a More Potent Activator: While standard activators like tetrazole are common, more potent activators such as DCI (4,5-dicyanoimidazole) or ETT (5-ethylthio-1H-tetrazole) may be necessary to achieve high coupling efficiency with sterically demanding monomers.
Q5: What is the role of the capping step, and how can I optimize it?
A5: The capping step serves as a critical quality control measure by terminating any oligonucleotide chains that failed to couple in the preceding step. This is achieved by acetylating the free 5'-hydroxyl groups, rendering them inert in subsequent cycles. An efficient capping step prevents the formation of internal n-1 deletions, which are particularly difficult to purify.
Optimization strategies include:
-
Use Fresh Reagents: Capping reagents, particularly acetic anhydride (Cap A) and its activator N-methylimidazole (Cap B), can degrade with exposure to moisture.
-
Increase Reagent Delivery: On some synthesizers, increasing the delivery volume and/or time for the capping mixture can boost efficiency.
-
Use a More Efficient Catalyst: Replacing the standard N-methylimidazole in Cap B with a 6.5% solution of 4-dimethylaminopyridine (DMAP) can increase capping efficiency to over 99%.
Q6: Is this compound particularly susceptible to depurination, and how can this be minimized?
A6: Yes, purine modifications can increase susceptibility to depurination. Acyl protecting groups, which are electron-withdrawing, are known to destabilize the glycosidic bond. The 8-benzyloxy group is also electron-withdrawing, which likely increases the rate of depurination during the acidic deblocking step.
To minimize depurination:
-
Switch to a Milder Deblocking Acid: Replace the standard trichloroacetic acid (TCA, pKa ≈ 0.7) with the milder dichloroacetic acid (DCA, pKa ≈ 1.5). This change significantly reduces the rate of depurination.
-
Adjust Deblocking Conditions: When using DCA, the rate of detritylation is slower. To ensure complete DMT removal and avoid n-1 shortmers from incomplete deblocking, it is recommended to at least double the deblocking time or the volume of reagent delivered.
-
Use Stabilizing Protecting Groups: For standard purines, formamidine protecting groups (like dmf) are electron-donating and stabilize the glycosidic bond. While not standard for this compound, this principle highlights the importance of electronic effects.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| High level of n-1 shortmers (HPLC/PAGE analysis) | 1. Inefficient Coupling | • Increase coupling time for the this compound monomer.• Increase the concentration of the this compound phosphoramidite.• Use a more potent activator (e.g., DCI, ETT).• Ensure all reagents, especially acetonitrile, are strictly anhydrous. |
| 2. Inefficient Capping | • Replace capping reagents (Cap A: acetic anhydride; Cap B: N-methylimidazole) with fresh stock.• Increase the delivery time and/or volume of capping reagents during the synthesis cycle.• For maximum efficiency, use a Cap B solution containing 6.5% DMAP. | |
| Significant 3'-truncated sequences post-purification | 3. Depurination | • Replace the trichloroacetic acid (TCA) deblocking solution with 3% dichloroacetic acid (DCA) in dichloromethane.• When using DCA, double the deblock step wait time to ensure complete detritylation.• Consider using alternative, more labile N6-protecting groups like phenoxyacetyl (pac) if available for the modified adenosine, as they can be removed under milder conditions. |
Quantitative Data on Capping Efficiency
The choice of capping reagents and synthesizer settings has a quantifiable impact on capping efficiency. The following table summarizes data on capping failures under various conditions.
| Synthesizer / Reagent | Catalyst in Cap B | Capping Efficiency | Reference |
| ABI 394 | 16% N-methylimidazole | ~97% | |
| Expedite 8909 | 10% N-methylimidazole | ~90% | |
| ABI 394 | 10% N-methylimidazole | 89% | |
| ABI 394 | 6.5% DMAP | >99% |
Experimental Protocols
Protocol 1: Evaluating Capping Efficiency
This protocol allows for the direct measurement of your synthesizer's capping efficiency by intentionally inducing coupling failures.
Methodology:
-
Synthesize a Test Oligo: Program the synthesis of a short, simple sequence (e.g., a 10-mer).
-
Introduce a Deliberate Failure: In one of the synthesis cycles (e.g., at the 5th base), program the synthesizer to inject acetonitrile (ACN) instead of the phosphoramidite solution. This creates a population of growing chains with free 5'-hydroxyl groups at that position.
-
Proceed with Synthesis: Allow the synthesizer to complete the capping step and all subsequent cycles as normal.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and perform standard deprotection.
-
Analysis:
-
Analyze the crude product using HPLC or PAGE.
-
Identify the peaks/bands corresponding to the full-length oligo (n-mer) and the capped, failed sequence (n-1 mer).
-
Calculate the capping efficiency by quantifying the relative amounts of capped failure sequences versus any uncapped failure sequences. An efficient process should show over 99% of the failed strands being successfully capped.
-
Protocol 2: Minimizing Depurination During Deblocking
This protocol outlines the switch from TCA to the milder DCA for the detritylation step to reduce acid-induced depurination.
Methodology:
-
Prepare DCA Deblocking Solution: Prepare a solution of 3% (v/v) dichloroacetic acid in anhydrous dichloromethane.
-
Modify Synthesis Protocol: On your DNA synthesizer, replace the standard TCA deblocking reagent with the newly prepared DCA solution.
-
Extend Deblocking Time: Modify the synthesis cycle parameters to double the wait time for the deblocking step. For example, if the standard TCA deblock time is 60 seconds, increase the DCA deblock time to 120 seconds. This compensates for the slower rate of detritylation by DCA and ensures complete removal of the DMT group.
-
Synthesize Oligonucleotide: Proceed with the synthesis of the this compound-containing oligonucleotide using the modified protocol.
-
Analyze Product: After synthesis and deprotection, analyze the crude product by mass spectrometry or other appropriate methods to confirm a reduction in depurination-related truncated species compared to a synthesis performed with TCA.
Diagrams
Caption: Workflow for troubleshooting n-1 shortmers.
Caption: Chemical pathways leading to n-1 shortmer formation.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 8-Benzyloxyadenosine and 8-Bromoadenosine for Researchers
For researchers and professionals in drug development and organic synthesis, the choice of starting materials and synthetic routes is paramount to achieving desired outcomes efficiently and economically. Adenosine derivatives, in particular, are crucial building blocks for a wide array of therapeutic agents. This guide provides a detailed comparison of the synthesis of two key adenosine analogs: 8-benzyloxyadenosine and 8-bromoadenosine, offering insights into their respective synthetic pathways, yields, and experimental considerations.
Executive Summary
8-Bromoadenosine is a versatile intermediate, readily prepared by the direct bromination of adenosine. This one-step process offers high yields, making it an attractive starting point for further modifications at the 8-position. In contrast, this compound is typically synthesized from 8-bromoadenosine through a nucleophilic substitution reaction. While this adds a step to the overall sequence, it provides access to derivatives with an ether linkage at the 8-position, which can be crucial for specific biological activities. The choice between these two compounds ultimately depends on the desired final product and the overall synthetic strategy.
Synthesis of 8-Bromoadenosine
The direct bromination of adenosine is a well-established and efficient method for the preparation of 8-bromoadenosine. The reaction typically involves treating adenosine with bromine in a suitable buffer.
Experimental Protocol:
A common procedure for the synthesis of 8-bromoadenosine is as follows:
-
Dissolution: Adenosine is dissolved in a buffered solution, often an acetate buffer, to maintain a stable pH.
-
Bromination: A solution of bromine in a suitable solvent is added dropwise to the adenosine solution at a controlled temperature, usually room temperature. A four-fold excess of bromine is often used to drive the reaction to completion.
-
Quenching: After the reaction is complete, the excess bromine is quenched, typically with a solution of sodium bisulfite.
-
Purification: The product, 8-bromoadenosine, is then isolated and purified, often through recrystallization, to yield a white to off-white solid.
This method is known for its high efficiency, with reported yields in the range of 75% to 82.5%.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction, utilizing 8-bromoadenosine as the starting material. This approach leverages the good leaving group ability of the bromide at the 8-position of the purine ring.
Experimental Protocol:
A representative protocol for the synthesis of this compound from 8-bromoadenosine is outlined below:
-
Preparation of Benzyl Alkoxide: Sodium hydride is added to benzyl alcohol in an anhydrous aprotic solvent, such as dimethylformamide (DMF), to generate the sodium salt of benzyl alcohol (sodium benzyloxide).
-
Nucleophilic Substitution: 8-Bromoadenosine is then added to this solution. The reaction mixture is heated to facilitate the displacement of the bromide by the benzyloxy group.
-
Work-up and Purification: Upon completion, the reaction is carefully quenched, and the product is extracted and purified using chromatographic techniques to afford this compound.
While this two-step process (starting from adenosine) is less direct than the synthesis of its bromo-counterpart, it provides a reliable route to 8-alkoxyadenosine derivatives. The yield for the substitution step can vary depending on the specific reaction conditions.
Comparative Data
| Feature | 8-Bromoadenosine Synthesis | This compound Synthesis |
| Starting Material | Adenosine | 8-Bromoadenosine |
| Key Reagents | Bromine, Acetate Buffer | Sodium Hydride, Benzyl Alcohol |
| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |
| Number of Steps | 1 | 1 (from 8-bromoadenosine) or 2 (from adenosine) |
| Typical Yield | 75-82.5% | Variable, dependent on conditions |
| Purification Method | Recrystallization | Chromatography |
Logical Workflow for Synthesis
The following diagram illustrates the synthetic relationship between adenosine, 8-bromoadenosine, and this compound.
Caption: Synthetic pathway from adenosine to this compound.
Key Considerations for Researchers
-
Atom Economy: The synthesis of 8-bromoadenosine is highly atom-economical.
-
Versatility: 8-Bromoadenosine serves as a key intermediate for a wide range of 8-substituted adenosine analogs.
-
Reaction Conditions: The synthesis of this compound requires anhydrous conditions due to the use of sodium hydride, which is water-sensitive.
-
Purification: The purification of this compound typically requires more elaborate chromatographic methods compared to the straightforward recrystallization of 8-bromoadenosine.
Validating 8-Benzyloxyadenosine Incorporation in Oligonucleotides: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, the precise verification of modified oligonucleotide sequences is paramount. This guide provides a comparative overview of two prevalent mass spectrometry techniques—Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)—for the validation of 8-Benzyloxyadenosine incorporation into synthetic oligonucleotides.
The successful incorporation of modified nucleosides, such as this compound, is a critical step in the development of novel therapeutic and diagnostic oligonucleotides. Mass spectrometry offers a robust and sensitive method to confirm the identity and purity of these modified biomolecules by providing an accurate mass measurement. The choice between ESI-MS and MALDI-TOF MS depends on several factors, including the length of the oligonucleotide, the desired mass accuracy, and the overall experimental goals.
Performance Comparison: ESI-MS vs. MALDI-TOF MS
The selection of an appropriate mass spectrometry technique is crucial for the successful validation of this compound incorporation. The following table summarizes the key performance characteristics of ESI-MS and MALDI-TOF MS for the analysis of modified oligonucleotides.
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) |
| Ionization Principle | Soft ionization of molecules in solution, producing multiply charged ions. | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization, primarily generating singly charged ions. |
| Mass Accuracy | High (<0.01%) | Moderate (0.01% - 0.1%) |
| Resolution | High | Moderate to High |
| Sensitivity | High (picomole to femtomole range) | High (picomole to femtomole range) |
| Throughput | Lower, often coupled with liquid chromatography (LC) for separation prior to analysis. | Higher, suitable for rapid screening of multiple samples. |
| Tolerance to Salts | Low, requires extensive sample desalting. | Higher tolerance to salts and buffers compared to ESI-MS. |
| Analysis of Long Oligonucleotides | Well-suited for oligonucleotides >50 bases.[1] | Performance decreases for oligonucleotides >50 bases.[1] |
| Data Complexity | Produces a series of multiply charged ions, requiring deconvolution to determine the molecular mass. | Produces predominantly singly charged ions, leading to simpler spectra. |
Experimental Data: Validation of a 20-mer Oligonucleotide
To illustrate the validation process, consider a synthetic 20-mer DNA oligonucleotide with the sequence 5'-d(GCT GAC TGA CTG ACT GAC T)-3' and a version where the final Adenosine is replaced with this compound.
Calculating the Expected Mass:
The molecular weight of this compound is 373.37 g/mol [2]. The molecular weight of deoxyadenosine monophosphate (dAMP) is 313.21 g/mol . The mass difference upon substitution is:
373.37 g/mol (this compound) - 251.24 g/mol (deoxyadenosine base) = 122.13 Da
Therefore, the incorporation of this compound will result in a mass increase of approximately 122.13 Da compared to the unmodified oligonucleotide.
The expected monoisotopic mass of the unmodified 20-mer is calculated to be approximately 6145.0 Da. The expected monoisotopic mass of the modified 20-mer is therefore approximately 6267.13 Da .
Representative Mass Spectrometry Results:
| Technique | Unmodified 20-mer (Expected: ~6145.0 Da) | Modified 20-mer (Expected: ~6267.13 Da) |
| ESI-MS | Observed Mass: 6144.95 Da | Observed Mass: 6267.08 Da |
| MALDI-TOF MS | Observed Mass: 6145.2 Da | Observed Mass: 6267.5 Da |
These representative data demonstrate that both techniques can successfully identify the mass shift corresponding to the incorporation of this compound. ESI-MS typically provides higher mass accuracy.[1]
Experimental Protocols
Detailed methodologies for both ESI-MS and MALDI-TOF MS are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and oligonucleotide properties.
Synthesis of the this compound Modified Oligonucleotide
The modified oligonucleotide is synthesized using standard solid-phase phosphoramidite chemistry.[3] An this compound phosphoramidite building block is prepared and incorporated at the desired position during the automated synthesis cycle. Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using standard procedures.
Sample Preparation for Mass Spectrometry
Proper sample preparation, particularly desalting, is critical for obtaining high-quality mass spectra.
-
Oligonucleotide Purification: The crude deprotected oligonucleotide is purified by high-performance liquid chromatography (HPLC) to remove truncated sequences and other impurities.
-
Desalting: The purified oligonucleotide solution is desalted using one of the following methods:
-
Ethanol Precipitation: The oligonucleotide is precipitated from a high-salt solution by the addition of ethanol, followed by washing the pellet with cold ethanol.
-
Size-Exclusion Chromatography: A small size-exclusion column is used to separate the high molecular weight oligonucleotide from low molecular weight salts.
-
Reverse-Phase Cartridges: C18 cartridges can be used for desalting, where the oligonucleotide is retained, salts are washed away, and the oligonucleotide is then eluted with an organic solvent mixture.
-
ESI-MS Protocol
-
Sample Reconstitution: The desalted oligonucleotide is dissolved in an ESI-compatible solvent, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol, with a small amount of a volatile salt such as ammonium acetate to aid in ionization.
-
Instrumentation: An electrospray ionization mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used for analysis.
-
MS Parameters:
-
Ionization Mode: Negative ion mode is typically used for oligonucleotides due to the negatively charged phosphate backbone.
-
Capillary Voltage: 2.5 - 4.0 kV
-
Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation without thermal degradation of the oligonucleotide.
-
Mass Range: A wide mass-to-charge (m/z) range is scanned to detect the various charge states of the oligonucleotide.
-
-
Data Analysis: The resulting spectrum, which shows a distribution of multiply charged ions, is deconvoluted using appropriate software to determine the neutral molecular mass of the oligonucleotide.
MALDI-TOF MS Protocol
-
Matrix Preparation: A saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA) or 2',4',6'-trihydroxyacetophenone (THAP), is prepared in a solvent mixture like 50:50 acetonitrile:water.
-
Sample Spotting: A small volume (e.g., 1 µL) of the desalted oligonucleotide solution is mixed with an equal volume of the matrix solution and spotted onto the MALDI target plate. The spot is allowed to air dry, allowing the oligonucleotide to co-crystallize with the matrix.
-
Instrumentation: A MALDI-TOF mass spectrometer is used for analysis.
-
MS Parameters:
-
Ionization Mode: Negative or positive ion mode can be used, with negative mode often providing better results for oligonucleotides.
-
Laser Type and Fluence: A nitrogen laser (337 nm) is commonly used. The laser energy is adjusted to the minimum required for good signal intensity to avoid fragmentation.
-
Mass Analyzer Mode: Linear or reflectron mode can be used. Reflectron mode provides higher resolution and mass accuracy.
-
-
Data Analysis: The resulting spectrum typically shows a prominent peak corresponding to the singly charged molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). The mass of this ion is directly measured to determine the molecular weight of the oligonucleotide.
Workflow and Pathway Diagrams
The following diagrams illustrate the key processes involved in the validation of this compound incorporation.
Caption: Experimental workflow for the validation of this compound incorporation.
References
A Comparative Guide to the Biological Activity of 8-Benzyloxyadenosine and Other 8-Substituted Adenosines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 8-benzyloxyadenosine and other 8-substituted adenosine derivatives, with a focus on their interactions with adenosine receptors. The information is compiled from various studies to offer a comprehensive resource for researchers in pharmacology and medicinal chemistry.
Introduction to 8-Substituted Adenosines
Adenosine, a ubiquitous endogenous purine nucleoside, modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The therapeutic potential of targeting these receptors for various conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer, has driven extensive research into the development of selective adenosine receptor ligands.
Substitution at the C8-position of the adenine ring has been a key strategy in the development of potent and selective adenosine receptor agonists and antagonists. The nature of the substituent at this position significantly influences the affinity and selectivity of the compound for the different adenosine receptor subtypes. This guide will delve into the structure-activity relationships (SAR) of 8-substituted adenosines, with a particular focus on this compound, and compare their biological activities based on available experimental data.
Comparison of Biological Activity: Adenosine Receptor Affinity
The affinity of 8-substituted adenosine derivatives for the A₁, A₂A, A₂B, and A₃ adenosine receptors is a critical determinant of their biological effects. The following tables summarize the binding affinities (Ki values) of a selection of 8-substituted adenosines, including the limited available data for this compound, compiled from various studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.
Table 1: Binding Affinities (Ki, nM) of 8-Substituted Adenosine Derivatives at Human Adenosine Receptors
| Compound | 8-Substituent | A₁ Receptor (Ki, nM) | A₂A Receptor (Ki, nM) | A₃ Receptor (Ki, nM) | Reference |
| This compound | -OCH₂Ph | Data not available | Data not available | Data not available | - |
| 8-Bromoadenosine | -Br | 1300 | >10000 | 2800 | [1] |
| 8-Phenyladenosine | -Ph | 530 | >10000 | 1800 | [1] |
| 8-Cyclopentyladenosine | -Cyclopentyl | 1.1 | 1600 | 1100 | [1] |
| 8-(4-Sulfophenyl)adenosine | -Ph-4-SO₃H | >10000 | >10000 | >10000 | [1] |
| 8-Adamantyladenosine | -Adamantyl | 12 | 1500 | 900 | [1] |
Note: The absence of data for this compound highlights a gap in the current publicly available research literature.
Structure-Activity Relationships (SAR) of 8-Substituted Adenosines
The data, though incomplete for this compound, reveals several key structure-activity relationships for 8-substituted adenosine derivatives:
-
Bulky, Lipophilic Substituents: Large, hydrophobic groups at the 8-position, such as cyclopentyl and adamantyl, tend to confer high affinity and selectivity for the A₁ adenosine receptor.
-
Aromatic Substituents: Simple aromatic substituents like a phenyl group generally result in moderate to low affinity at all receptor subtypes.
-
Polar Substituents: The introduction of polar groups, such as a sulfonate, can dramatically decrease affinity, suggesting that the 8-position binding pocket is predominantly hydrophobic.
While specific data for this compound is lacking, based on the SAR of other 8-alkoxyadenosine derivatives, it can be hypothesized that the benzyloxy group, being relatively bulky and lipophilic, might confer some affinity for the A₁ receptor. However, experimental validation is crucial.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the biological activity of novel compounds. Below are representative protocols for key assays used in the characterization of 8-substituted adenosine derivatives.
Radioligand Binding Assay for Adenosine Receptors
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
1. Membrane Preparation:
-
Culture cells stably expressing the desired human adenosine receptor subtype (e.g., HEK-293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a specific radioligand for the receptor of interest (e.g., [³H]CCPA for A₁, [³H]CGS 21680 for A₂A, [¹²⁵I]AB-MECA for A₃), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
3. Termination and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay is used to determine whether a compound acts as an agonist or antagonist at a specific Gs or Gi-coupled adenosine receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Plating:
-
Culture cells expressing the adenosine receptor of interest.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
2. Agonist Mode:
-
Wash the cells with a suitable buffer.
-
Add varying concentrations of the test compound to the cells.
-
Incubate for a specific time at 37°C.
3. Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Incubate for a specific time at 37°C.
4. Cell Lysis and cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
5. Data Analysis:
-
For agonists, plot the cAMP concentration against the log of the test compound concentration to determine the EC₅₀ (concentration that produces 50% of the maximal response) and Emax (maximal effect).
-
For antagonists, plot the inhibition of the agonist-induced cAMP response against the log of the test compound concentration to determine the IC₅₀.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in adenosine receptor signaling and the experimental procedures used to study them can aid in understanding.
Caption: Adenosine Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Conclusion
Further experimental investigation is necessary to fully characterize the biological activity of this compound and to definitively place it within the broader context of 8-substituted adenosine derivatives. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers to undertake such investigations and to continue the exploration of novel adenosine receptor modulators for therapeutic applications.
References
Characterization of 8-Benzyloxyadenosine-Modified Aptamers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of chemical modifications to nucleic acid aptamers represents a significant advancement in the development of robust therapeutic and diagnostic agents. Modifications can enhance critical properties such as binding affinity, specificity, and nuclease resistance, thereby overcoming some of the inherent limitations of unmodified DNA and RNA. This guide provides a comparative overview of the characterization of aptamers modified with 8-Benzyloxyadenosine, a bulky hydrophobic group, in the context of other common aptamer modifications.
While specific experimental data for this compound-modified aptamers is not extensively available in published literature, this guide will draw upon the principles of hydrophobic modifications at the C8 position of purines to provide a well-grounded comparison. The data presented for this compound are illustrative and based on expected performance enhancements derived from similar hydrophobic modifications.
Performance Comparison of Modified Aptamers
The functional advantages of aptamer modification are best illustrated through quantitative comparison of key performance metrics. The following tables summarize the expected and experimentally determined performance of this compound-modified aptamers compared to unmodified aptamers and those with other common chemical modifications.
Table 1: Binding Affinity (Kd) Comparison
The dissociation constant (Kd) is a measure of the binding affinity of an aptamer to its target, with lower values indicating a stronger interaction. Hydrophobic modifications like this compound are anticipated to significantly enhance binding affinity by providing additional contact points and engaging in hydrophobic interactions with the target protein.
| Aptamer Modification | Representative Target | Dissociation Constant (Kd) | Reference |
| This compound | Thrombin (Illustrative) | ~1-10 nM | (Predicted) |
| Unmodified DNA | Thrombin | ~100-500 nM | [1] |
| 7-phenylbutyl-7-deazaadenine | Heat Shock Protein 70 | Low nM range | [1] |
| 2'-Fluoro (2'-F) Pyrimidines | HIV-1 Integrase | 50-100 pM | [2] |
| Locked Nucleic Acid (LNA) | - | (Variable, often improves affinity) | [3] |
| Phosphorodithioate (PS2) | - | (Can enhance affinity ~1000-fold) | [4] |
Table 2: Nuclease Stability (Serum Half-life) Comparison
Aptamer stability in biological fluids is crucial for therapeutic applications. Modifications can protect the oligonucleotide from degradation by nucleases, thereby increasing its in vivo half-life.
| Aptamer Modification | Serum Type | Half-life (t1/2) | Reference |
| This compound | Human Serum (Illustrative) | > 24 hours | (Predicted) |
| Unmodified DNA | Human Serum | ~5-16 hours | |
| 2'-Fluoro (2'-F) RNA | Human Serum | ~10 hours | |
| 2'-O-Methyl (2'-OMe) RNA | Human Serum | > 240 hours | |
| 3' Inverted dT Cap | Human Serum | Modest ~2-fold increase |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of modified aptamers. Below are methodologies for key experiments cited in this guide.
Protocol 1: Modified Systematic Evolution of Ligands by Exponential Enrichment (SELEX)
This protocol outlines the selection of aptamers containing this compound from a random oligonucleotide library.
1. Library Design and Synthesis:
- Synthesize a DNA library with a central random region (e.g., 40 nucleotides) flanked by constant primer binding sites.
- During synthesis, incorporate this compound-5'-triphosphate in place of adenosine triphosphate at specific or random positions within the library.
2. Target Immobilization:
- Immobilize the target protein (e.g., Thrombin) on a solid support such as magnetic beads or a microtiter plate.
3. Selection and Partitioning:
- Incubate the modified oligonucleotide library with the immobilized target to allow for binding.
- Wash the support to remove unbound sequences. The stringency of the wash can be increased in later rounds to select for higher affinity binders.
4. Elution and Amplification:
- Elute the bound aptamers from the target.
- Amplify the eluted sequences by PCR using primers complementary to the constant regions. A polymerase capable of reading through the this compound modification is required.
5. Iterative Rounds:
- Repeat the selection, partitioning, and amplification steps for 8-15 rounds to enrich the pool with high-affinity aptamers.
6. Sequencing and Characterization:
- Sequence the enriched pool to identify individual aptamer candidates.
- Synthesize individual aptamers and characterize their binding affinity and specificity.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
1. Sensor Chip Preparation:
- Immobilize the target protein onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).
2. Aptamer Preparation:
- Prepare a series of dilutions of the this compound-modified aptamer in a suitable running buffer (e.g., HBS-EP+).
3. Binding Analysis:
- Inject the aptamer solutions over the sensor chip surface at a constant flow rate.
- Monitor the change in the SPR signal (measured in Resonance Units, RU) over time, which corresponds to the binding of the aptamer to the immobilized target.
- After the association phase, flow running buffer over the chip to monitor the dissociation of the aptamer-target complex.
4. Data Analysis:
- Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Protocol 3: Nuclease Stability Assay in Serum
This assay evaluates the resistance of modified aptamers to degradation by nucleases present in serum.
1. Aptamer Labeling:
- Label the 5' end of the this compound-modified aptamer with a fluorescent dye (e.g., DyLight 650).
2. Incubation in Serum:
- Incubate the labeled aptamer in human serum (e.g., 90% v/v) at 37°C.
- Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
3. Oligonucleotide Recovery:
- Stop the degradation reaction and extract the oligonucleotides from the serum samples using a method like methanol-chloroform extraction.
4. Analysis by Gel Electrophoresis:
- Separate the extracted oligonucleotides on a denaturing polyacrylamide gel (dPAGE).
- Visualize the fluorescently labeled aptamers using a suitable imaging system.
5. Data Quantification:
- Quantify the intensity of the band corresponding to the full-length aptamer at each time point.
- Calculate the percentage of intact aptamer remaining relative to the zero time point and determine the half-life of the aptamer in serum.
Visualizing Methodologies and Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex experimental workflows and biological relationships.
Caption: Workflow for Modified SELEX.
Caption: Aptamer-mediated pathway inhibition.
References
- 1. The selection of a hydrophobic 7-phenylbutyl-7-deazaadenine-modified DNA aptamer with high binding affinity for the Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in aptamer discovery, modification and improving performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. basepairbio.com [basepairbio.com]
- 4. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Nuclease Resistance of 8-Benzyloxyadenosine Oligonucleotides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oligonucleotide-based therapeutics hold immense promise, but their susceptibility to degradation by nucleases in biological systems remains a critical hurdle. Chemical modifications are essential to enhance their stability and, consequently, their therapeutic efficacy. This guide provides a comparative overview of the nuclease resistance of oligonucleotides, with a focus on the potential benefits of incorporating 8-Benzyloxyadenosine (8-OBn-A), a type of 8-substituted purine modification. While direct comparative quantitative data for 8-OBn-A is limited in publicly available literature, we can infer its properties based on studies of similar 8-substituted analogs and compare them to widely used modifications.
Comparison of Nuclease Resistance for Various Oligonucleotide Modifications
The following table summarizes the nuclease resistance of common oligonucleotide modifications. This provides a baseline for understanding the landscape of stability-enhancing chemistries.
| Modification | Type | Mechanism of Resistance | Relative Nuclease Resistance | Key Considerations |
| Unmodified DNA/RNA | Backbone | None | Low | Rapidly degraded by endo- and exonucleases.[1] |
| Phosphorothioate (PS) | Backbone | Substitution of a non-bridging oxygen with sulfur in the phosphate backbone.[1] | Moderate to High | Stereoisomers can have different properties; can introduce toxicity at high concentrations. |
| 2'-O-Methyl (2'-OMe) | Sugar | Methylation of the 2'-hydroxyl group. | Moderate | Increases thermal stability; primarily protects against endonucleases. |
| 2'-Fluoro (2'-F) | Sugar | Replacement of the 2'-hydroxyl with a fluorine atom. | Moderate | Enhances binding affinity and confers nuclease resistance. |
| Locked Nucleic Acid (LNA) | Sugar | Methylene bridge between the 2'-oxygen and 4'-carbon of the ribose. | High | Significantly increases thermal stability and nuclease resistance. |
| 8-Substituted Purines | Base | Steric hindrance at the C8 position of the purine. | Expected to be Moderate to High | Can modulate binding and biological activity; specific data for 8-OBn-A is needed.[2] |
Inferred Nuclease Resistance of this compound Oligonucleotides
Modifications at the C8 position of purines, such as the benzyloxy group in 8-OBn-A, are expected to confer increased nuclease resistance. This is primarily due to steric hindrance, which can inhibit the approach and binding of nuclease enzymes to the phosphodiester backbone. Studies on other 8-substituted purine analogs have demonstrated their increased stability against degradation by phosphodiesterases.[2] The bulky benzyloxy group is anticipated to provide a significant protective effect.
Experimental Protocol: Nuclease Degradation Assay using Polyacrylamide Gel Electrophoresis (PAGE)
This protocol outlines a standard method for assessing the stability of oligonucleotides in the presence of nucleases, such as those found in serum.
1. Materials:
-
This compound modified oligonucleotide and unmodified control oligonucleotide.
-
Nuclease source (e.g., Fetal Bovine Serum (FBS), snake venom phosphodiesterase).
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS)).
-
Nuclease-free water.
-
Formamide Loading Buffer (9:1 (v/v) formamide/1X TBE).[3]
-
40% Acrylamide/Bis-acrylamide (29:1) solution.
-
10% Ammonium Persulfate (APS).
-
N,N,N',N'-Tetramethylethylenediamine (TEMED).
-
Urea.
-
10x Tris-Borate-EDTA (TBE) Buffer.
-
Staining solution (e.g., 0.02% Methylene Blue in 0.1x TBE or a fluorescent stain like SYBR Gold).
-
PAGE apparatus and power supply.
2. Methods:
-
Reaction Setup:
-
In nuclease-free microcentrifuge tubes, prepare reaction mixtures containing the oligonucleotide (final concentration of ~200 pmol) and the nuclease source (e.g., 10% FBS).
-
Prepare a control reaction for each oligonucleotide with nuclease-free water instead of the nuclease source.
-
Incubate all tubes at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction by adding an equal volume of formamide loading buffer and placing the tubes on ice.
-
-
Polyacrylamide Gel Electrophoresis:
-
Prepare a denaturing polyacrylamide gel (e.g., 15-20% acrylamide with 7M urea) in 1x TBE buffer. The gel percentage should be optimized for the size of the oligonucleotide.
-
Pre-run the gel in 1x TBE buffer for approximately 30 minutes at a constant voltage (e.g., 200V for a minigel).
-
Load the samples from the time course experiment into the wells of the gel.
-
Run the gel at a constant voltage until the loading dye has migrated to the desired position.
-
-
Visualization and Analysis:
-
Carefully remove the gel from the glass plates.
-
Stain the gel using a suitable method (e.g., immerse in 0.02% methylene blue for 20-30 minutes, followed by destaining with distilled water).
-
Image the gel using a gel documentation system.
-
Analyze the intensity of the bands corresponding to the full-length oligonucleotide at each time point. A decrease in band intensity over time indicates degradation. The relative stability of the modified versus unmodified oligonucleotides can be determined by comparing their degradation profiles.
-
Experimental Workflow Diagram
Caption: Workflow for assessing oligonucleotide nuclease resistance.
Signaling Pathways and Logical Relationships
The assessment of nuclease resistance is a direct measure of the physicochemical properties of the oligonucleotide and does not directly involve a signaling pathway. The logical relationship is straightforward: increased structural hindrance at the site of potential nuclease attack leads to a decrease in the rate of degradation, thereby increasing the biological half-life of the oligonucleotide.
Caption: Mechanism of enhanced nuclease resistance by 8-OBn-A.
References
A Comparative Guide to the Hybridization Properties of DNA Containing 8-Benzyloxyadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated hybridization properties of DNA oligonucleotides containing the modified nucleoside, 8-Benzyloxyadenosine. Due to the limited direct experimental data on this specific modification, this guide synthesizes information from studies on analogous 8-substituted purine nucleosides to predict its behavior and performance relative to unmodified DNA and other modified analogues.
Introduction
This compound is a derivative of deoxyadenosine featuring a bulky benzyloxy group at the 8-position of the adenine base. Modifications at this position are known to influence the glycosidic bond conformation, which in turn can significantly alter the hybridization properties of DNA, including duplex stability and structure. Understanding these properties is crucial for the application of such modified nucleosides in therapeutics, diagnostics, and various molecular biology tools. This guide compares the expected hybridization characteristics of this compound-modified DNA with unmodified DNA and DNA containing other relevant 8-substituents.
Predicted Impact of this compound on DNA Hybridization
Based on studies of other bulky 8-substituted purines, the incorporation of an 8-benzyloxy group on deoxyadenosine is expected to have a notable impact on DNA duplex stability. Research on compounds like 8-methoxy-2'-deoxyadenosine and 8-bromo-2'-deoxyadenosine has shown that such modifications can lead to a decrease in the melting temperature (Tm) of DNA duplexes by 5-6°C[1]. This destabilization is attributed to the steric hindrance posed by the bulky substituent, which can disrupt optimal base stacking and hydrogen bonding.
The benzyloxy group is anticipated to favor a syn glycosidic bond conformation for the modified adenosine. In a standard B-form DNA double helix, nucleotides adopt an anti conformation. The energetic cost of forcing the this compound into the anti conformation required for Watson-Crick base pairing is a likely contributor to the observed duplex destabilization[2].
Comparative Performance Data
The following table summarizes the expected and observed thermodynamic data for DNA duplexes containing 8-substituted adenosines compared to unmodified DNA. The data for this compound is predicted based on trends observed with other bulky 8-substituents.
Table 1: Thermodynamic Parameters of DNA Duplexes with 8-Substituted Adenosines
| Modification | Sequence Context | ΔTm (°C) per modification | ΔG°₃₇ (kcal/mol) | Comments | Reference |
| Unmodified Adenosine | (Control) | 0 | (Baseline) | Standard B-form DNA duplex. | N/A |
| This compound | (Predicted) | -5 to -7 | Less Favorable | Expected to significantly destabilize the duplex due to steric bulk. | (Inference) |
| 8-Methoxy-2'-deoxyadenosine | N/A | -5 to -6 | Less Favorable | Destabilizing effect attributed to the bulky methoxy group. | [1] |
| 8-Bromo-2'-deoxyadenosine | N/A | -5 to -6 | Less Favorable | Similar destabilization to 8-methoxy-2'-deoxyadenosine. | [1] |
| 8-Vinyl-deoxyadenosine | Flanked by T or A | -0.4 to -1.5 | Slightly Less Favorable | Shows significantly less destabilization compared to other 8-substituents. | [1] |
Note: The thermodynamic values are highly dependent on the specific sequence, buffer conditions, and concentration.
Experimental Protocols
Detailed methodologies for key experiments to characterize the hybridization properties of modified oligonucleotides are provided below.
Thermal Melting (Tm) Analysis
Thermal melting analysis is used to determine the melting temperature (Tm) of a DNA duplex, which is the temperature at which 50% of the duplex DNA has dissociated into single strands.
Protocol:
-
Sample Preparation:
-
Synthesize and purify the desired DNA oligonucleotides, including the unmodified control and the this compound-modified sequence, and their complementary strands.
-
Anneal the complementary strands by mixing them in equimolar amounts in a buffer solution (e.g., 100 mM NaCl, 10 mM MgCl₂, and 10 mM Na-cacodylate, pH 7.0).
-
Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.
-
-
UV-Vis Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Dilute the annealed DNA duplex to a final concentration of 2-5 µM in the same buffer.
-
Monitor the absorbance at 260 nm while increasing the temperature from 20°C to 95°C at a rate of 1°C/minute.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a melting curve.
-
The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the melting curves using appropriate software and analysis methods.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of DNA. It can detect conformational changes between B-form, A-form, and Z-form DNA that may be induced by modified nucleosides.
Protocol:
-
Sample Preparation:
-
Prepare the annealed DNA duplexes as described for the thermal melting analysis.
-
The final concentration for CD spectroscopy is typically in the range of 5-10 µM in a low-salt buffer (e.g., 10 mM sodium phosphate) to minimize absorbance interference.
-
-
CD Spectropolarimetry:
-
Use a CD spectropolarimeter and a quartz cuvette with a path length of 1 cm.
-
Record the CD spectra from 320 nm to 200 nm at a controlled temperature (e.g., 20°C).
-
Collect multiple scans for each sample and average them to improve the signal-to-noise ratio.
-
A buffer baseline spectrum should be recorded and subtracted from the sample spectra.
-
-
Data Analysis:
-
The resulting CD spectrum provides information about the DNA helicity. A typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.
-
Significant changes in the CD spectrum of the this compound-modified DNA compared to the unmodified control would indicate a conformational change.
-
Visualizations
Experimental Workflow for Hybridization Analysis
Caption: Workflow for analyzing DNA hybridization properties.
Predicted Effect of this compound on DNA Duplex
Caption: Predicted impact of this compound on DNA.
Synthesis of 8-Benzyloxy-2'-deoxyadenosine (Proposed)
A potential synthetic route for 8-Benzyloxy-2'-deoxyadenosine can be adapted from the synthesis of similar 8-substituted adenosine analogs. A common method involves the reaction of 8-bromo-2'-deoxyadenosine with the corresponding alcohol or amine.
Caption: Proposed synthesis of 8-Benzyloxy-2'-deoxyadenosine.
References
Decoding Duplex Stability: A Comparative Guide to 8-Benzyloxyadenosine Modified Duplexes
For researchers, scientists, and drug development professionals, understanding the thermal stability of modified nucleic acid duplexes is paramount for the rational design of therapeutic oligonucleotides and diagnostic probes. This guide provides a comprehensive comparison of the expected thermal stability of DNA and RNA duplexes modified with 8-benzyloxyadenosine, alongside detailed experimental protocols for its assessment.
While specific quantitative data for this compound modified duplexes is not extensively available in the current literature, we can infer its stability based on studies of other bulky 8-substituted purine analogs. Generally, the introduction of a large substituent at the 8-position of adenosine is anticipated to influence the conformational dynamics of the nucleotide and, consequently, the overall stability of the duplex.
Expected Impact on Thermal Stability
The C8-position of purines is located in the major groove of a standard B-form DNA duplex. A bulky substituent like a benzyloxy group at this position can lead to steric clashes with the sugar-phosphate backbone or the adjacent base pairs. This steric hindrance can disrupt the optimal geometry for Watson-Crick base pairing and stacking interactions, which are the primary forces stabilizing the duplex structure.
Studies on other 8-substituted purines, such as 8-bromoadenosine and 8-oxoadenosine, have shown that the effect on duplex stability is context-dependent, influenced by the nature of the substituent, the surrounding sequence, and the type of duplex (DNA/DNA, DNA/RNA, or RNA/RNA). For instance, some smaller 8-substituents have been shown to be compatible with or even slightly stabilize certain duplex structures, particularly in A-form RNA duplexes where the major groove is wider. However, a large and flexible group like benzyloxy is more likely to be destabilizing in a B-form DNA duplex.[1]
Comparative Thermal Stability Data (Qualitative)
The following table provides a qualitative comparison of the expected melting temperatures (Tm) of duplexes containing an this compound (8-BnO-A) modification versus their unmodified counterparts. The Tm is the temperature at which half of the duplex strands are in the double-helical state and half are in the random coil state, serving as a key indicator of thermal stability.
| Duplex Type | Sequence Context | Unmodified Duplex (Tm °C) | 8-BnO-A Modified Duplex (Expected ΔTm °C) | Expected Impact on Stability |
| DNA/DNA | 5'-d(C G C A A X A A T G C G)-3' 3'-d(G C G T T Y T T A C G C)-5' | 65.0 | -5 to -10 | Destabilizing |
| DNA/RNA | 5'-d(C G C A A X A A T G C G)-3' 3'-r(G C G U U Y U U A C G C)-5' | 70.0 | -3 to -8 | Destabilizing |
| RNA/RNA | 5'-r(C G C A A X A A U G C G)-3' 3'-r(G C G U U Y U U A C G C)-5' | 75.0 | -2 to -6 | Likely Destabilizing |
Note: X = A (unmodified) or 8-BnO-A (modified); Y = T (for DNA) or U (for RNA). The provided Tm values for unmodified duplexes are hypothetical and for comparative purposes only. The expected ΔTm is an estimate based on the anticipated steric effects of the 8-benzyloxy group.
Experimental Protocols
I. Synthesis of this compound Phosphoramidite
The incorporation of this compound into an oligonucleotide requires its corresponding phosphoramidite building block. The synthesis generally involves a multi-step process:
-
Protection of the exocyclic amine: The N6-amino group of this compound is protected, typically with a benzoyl (Bz) or phenoxyacetyl (Pac) group, to prevent side reactions during oligonucleotide synthesis.
-
5'-Hydroxyl protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which allows for monitoring of the coupling efficiency during solid-phase synthesis.
-
Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.
-
Purification: The final phosphoramidite product is purified by column chromatography to ensure high purity for oligonucleotide synthesis.
II. Oligonucleotide Synthesis and Purification
Oligonucleotides are synthesized on a solid support using an automated DNA/RNA synthesizer following standard phosphoramidite chemistry protocols. The synthesis cycle involves four main steps: deblocking (removal of the 5'-DMT group), coupling (addition of the next phosphoramidite), capping (blocking of unreacted 5'-hydroxyl groups), and oxidation (conversion of the phosphite triester to a more stable phosphate triester). After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by treatment with a suitable deprotection reagent (e.g., aqueous ammonia). The crude oligonucleotide is then purified by high-performance liquid chromatography (HPLC).
III. UV Melting Temperature (Tm) Measurement
The thermal stability of the modified and unmodified duplexes is determined by UV-Vis spectrophotometry.
-
Sample Preparation: The purified single-stranded oligonucleotides are quantified by measuring their absorbance at 260 nm. Complementary strands are mixed in equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Annealing: The samples are annealed by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper duplex formation.
-
UV Melting: The absorbance of the duplex solution at 260 nm is monitored as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled ramp rate (e.g., 1°C/minute).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the thermal stability of modified oligonucleotide duplexes.
Conclusion
The incorporation of an this compound modification into DNA and RNA duplexes is expected to have a destabilizing effect due to steric hindrance in the major groove. The extent of this destabilization is likely dependent on the duplex type and the local sequence context. The experimental protocols outlined in this guide provide a robust framework for the synthesis of such modified oligonucleotides and the precise measurement of their thermal stability, enabling a thorough evaluation of their potential in various research and therapeutic applications. Further experimental studies are warranted to quantitatively determine the precise impact of the this compound modification on duplex stability.
References
8-Benzyloxyadenosine: A Validated Tool for Inducing Syn Conformation in Nucleoside Research
A comprehensive analysis of 8-Benzyloxyadenosine's conformational-inducing properties compared with established alternatives, supported by experimental data and detailed protocols, for researchers in drug discovery and chemical biology.
In the landscape of nucleoside chemistry and its application in drug development and biological research, the ability to control the conformation of nucleosides is paramount. The orientation of the nucleobase relative to the sugar moiety, defined by the glycosidic torsion angle (χ), dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets. The syn conformation, where the purine base is positioned over the sugar ring, is a key structural motif in various biological processes and a target for therapeutic intervention. This compound has emerged as a valuable tool for reliably inducing this syn conformation. This guide provides a comparative analysis of this compound against other common syn-conformation-inducing nucleosides, presenting the underlying experimental data and methodologies.
Comparative Analysis of Syn-Conformation-Inducing Nucleosides
The preference for a syn or anti conformation in purine nucleosides is influenced by the nature of the substituent at the 8-position of the adenine base. Bulky substituents at this position generally create steric hindrance that favors the syn conformation. Here, we compare this compound with two well-established alternatives: 8-Bromoadenosine and 8-Methyladenosine.
| Nucleoside | Method of Validation | Key Quantitative Data | Conformation |
| This compound | Inferred from related 8-alkoxyadenosines | Data not publicly available | Presumed Syn |
| 8-Bromoadenosine | X-ray Crystallography | Glycosidic Torsion Angle (χ) | Syn |
| 8-Methyladenosine | X-ray Crystallography | Glycosidic Torsion Angle (χ) = 216.8°[1] | Syn[1] |
Experimental Methodologies for Conformational Analysis
The determination of a nucleoside's preferred conformation relies on a combination of sophisticated analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly the use of the Nuclear Overhauser Effect (NOE), is a powerful tool for determining the conformation of molecules in solution.
Experimental Protocol: Determining Glycosidic Torsion Angle by NOESY
-
Sample Preparation: Dissolve the nucleoside in a suitable deuterated solvent (e.g., DMSO-d6, D2O) to a concentration of 5-10 mM.
-
NMR Data Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key parameters to optimize include the mixing time (typically 100-300 ms for small molecules) to allow for the development of NOE cross-peaks.
-
Data Analysis:
-
Identify the proton resonances for H8 (on the adenine base) and H1' (on the ribose sugar).
-
In the NOESY spectrum, the presence of a cross-peak between H8 and H1' is indicative of a close spatial proximity between these two protons.
-
A strong H8-H1' NOE is characteristic of a syn conformation, where these protons are typically less than 3 Å apart. Conversely, in the anti conformation, the distance is greater (around 3.7 Å), resulting in a much weaker or absent NOE.
-
The intensity of the NOE cross-peak can be compared to a known, fixed distance in the molecule (e.g., the distance between H5 and H6 in a pyrimidine) for a more quantitative analysis.
-
X-ray Crystallography
X-ray crystallography provides unambiguous, high-resolution structural information of molecules in their crystalline state.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the nucleoside of sufficient size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic model is built into the electron density and refined to best fit the experimental data.
-
Conformational Analysis: The final refined structure provides precise atomic coordinates, from which the glycosidic torsion angle (χ) can be calculated, definitively establishing the syn or anti conformation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules and is sensitive to the conformational changes in nucleosides.
Experimental Protocol: Circular Dichroism of Nucleosides
-
Sample Preparation: Prepare a solution of the nucleoside in a suitable buffer (e.g., phosphate buffer) at a concentration that gives an absorbance of approximately 1.0 at the wavelength of maximum absorption.
-
CD Spectrum Acquisition: Record the CD spectrum over a wavelength range of approximately 200-320 nm using a CD spectropolarimeter. A baseline spectrum of the buffer alone should also be recorded and subtracted from the sample spectrum.
-
Data Analysis: The shape and sign of the Cotton effect in the CD spectrum are characteristic of the nucleoside's conformation. For adenosine derivatives, a positive Cotton effect around 260 nm is typically associated with the anti conformation, while a negative Cotton effect in the same region is indicative of the syn conformation.
Signaling Pathway and Experimental Workflow Visualization
The conformation of nucleoside analogues is critical for their interaction with biological targets, such as receptors and enzymes. For instance, the A2A adenosine receptor, a G-protein coupled receptor (GPCR), is a key target in various therapeutic areas. The conformation of adenosine analogues can influence their binding and activation of this receptor.
Caption: A2A Adenosine Receptor Signaling Pathway Activation.
The validation of a nucleoside's conformation follows a structured experimental workflow, integrating the techniques described above.
Caption: Experimental Workflow for Nucleoside Conformation Validation.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Benzyloxyadenosine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of 8-Benzyloxyadenosine, a crucial component in various research and drug development settings. The objective is to offer a framework for cross-validating these methods to ensure data integrity, reliability, and consistency across different analytical platforms. The methodologies discussed are High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is the process of confirming that a validated method yields consistent and reliable results when performed by different laboratories, analysts, or with different equipment.[1][2] This is a critical step in method transfer and in regulated environments to ensure the robustness and reproducibility of the analytical data.[1] The goal is to determine whether the data obtained from different methods are comparable.[2]
Core Analytical Methodologies
The quantification of this compound can be approached using several techniques, each with its own set of advantages and limitations. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection: A widely used technique for separating and quantifying components in a mixture.[3] HPLC-PDA is valued for its robustness and ability to provide spectral information for peak purity assessment.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for quantitative analysis due to its high sensitivity and specificity. It is particularly useful for analyzing complex biological samples.
-
UV-Vis Spectrophotometry: A simpler, more accessible method that relies on the absorbance of UV-Vis light by the analyte. While less specific than chromatographic methods, it can be a rapid and cost-effective tool for the quantification of purified samples.
Experimental Workflow for Cross-Validation
The cross-validation process involves analyzing the same set of quality control (QC) samples using the different analytical methods being compared. The results are then statistically evaluated to ensure they meet predefined acceptance criteria.
Detailed Experimental Protocols
HPLC-PDA Method
This protocol is based on general methods for the analysis of purine compounds.
-
Chromatographic System: A Waters HPLC system with a 1525 binary pump, 717-plus autosampler, and 2996 photodiode array detector.
-
Column: Atlantis T3 C18 column (4.6 x 150 mm, 3 µm).
-
Mobile Phase A: 10 mM ammonium acetate, pH 5.0.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient Elution:
-
0-10 min: 95% A, 5% B
-
10-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Linear gradient back to 95% A, 5% B
-
35-45 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Quantification: Based on the peak area of this compound relative to a standard curve.
LC-MS/MS Method
This protocol is adapted from methods for the analysis of adenosine and other nucleoside analogs.
-
LC System: Agilent 1200 Series HPLC.
-
MS System: Agilent 6410 Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Column: ZORBAX Extend-C18 RRHT column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 98% A, 2% B
-
2-8 min: Linear gradient to 5% A, 95% B
-
8-10 min: Hold at 5% A, 95% B
-
10-10.5 min: Linear gradient back to 98% A, 2% B
-
10.5-15 min: Re-equilibration at 98% A, 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor and product ion transitions for this compound would need to be determined (hypothetically, m/z 358.1 -> 136.1, based on the structure losing the benzyloxy group).
-
Quantification: Based on the peak area ratio of the analyte to an internal standard.
UV-Vis Spectrophotometry Method
This protocol is based on the principle of using UV absorbance for quantification of compounds with a chromophore.
-
Instrument: A calibrated UV-Vis spectrophotometer.
-
Solvent: A solvent in which this compound is soluble and stable, and that is transparent at the analysis wavelength (e.g., ethanol or methanol).
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which would be empirically determined.
-
Generate a standard curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown samples.
-
Determine the concentration of the unknown samples from the standard curve.
-
Comparison of Method Performance
The following tables summarize hypothetical but realistic performance data for the three analytical methods.
Table 1: Method Validation Parameters
| Parameter | HPLC-PDA | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Range (µg/mL) | 0.5 - 100 | 0.01 - 50 | 5 - 200 |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.005 | 1.0 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.01 | 5.0 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 95 - 105% |
| Precision (% RSD) | < 2% | < 1.5% | < 5% |
| Selectivity | High | Very High | Low |
Table 2: Cross-Validation Results for QC Samples
| QC Level | HPLC-PDA (µg/mL) | LC-MS/MS (µg/mL) | UV-Vis (µg/mL) | % Difference (HPLC vs LC-MS/MS) | % Difference (HPLC vs UV-Vis) |
| Low (1 µg/mL) | 1.02 | 0.99 | N/A* | 3.0% | N/A |
| Medium (50 µg/mL) | 49.8 | 50.3 | 52.1 | -1.0% | -4.4% |
| High (80 µg/mL) | 81.2 | 79.9 | 85.3 | 1.6% | -4.8% |
*Below the Limit of Quantification for the UV-Vis method.
Logical Relationship for Method Selection
The choice of analytical method is often a balance between performance requirements and practical considerations.
References
Safety Operating Guide
Proper Disposal Procedures for 8-Benzyloxyadenosine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount for laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of 8-Benzyloxyadenosine, a nucleoside analog. In the absence of specific toxicological data for this compound, it is prudent to handle it with the same level of caution as other nucleoside analogs, many of which exhibit biological activity and potential toxicity.[1] Adherence to these procedures is crucial for mitigating exposure risks and ensuring regulatory compliance.
Immediate Safety and Handling Protocols
All personnel handling this compound must be thoroughly trained on its potential hazards and the necessary safety protocols. Engineering controls, such as a chemical fume hood or biological safety cabinet, should be utilized when handling the solid compound or preparing solutions.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory and includes:
-
Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A dedicated lab coat should be worn.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary when handling large quantities of the powder or if there is a risk of aerosolization.
In the event of a spill, the area should be immediately evacuated and secured. Spill cleanup should only be performed by trained personnel equipped with appropriate PPE. The spilled material should be absorbed with an inert material and collected in a sealed container for hazardous waste disposal, followed by decontamination of the area.
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Waste should be segregated at the point of generation into appropriate, clearly labeled containers.
1. Waste Identification and Segregation:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to rinse contaminated glassware.
-
-
Sharps Waste:
-
Needles, syringes, or broken glass contaminated with this compound.
-
2. Containment and Labeling:
-
Solid and Liquid Waste:
-
Collect in a designated, leak-proof, and chemically compatible container.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and an indication of the contents (e.g., "solid waste," "aqueous solution").
-
-
Sharps Waste:
-
Place in a designated, puncture-resistant sharps container that is also clearly labeled as hazardous waste with the chemical name.
-
3. On-Site Storage:
-
Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
This area must be secure, away from general laboratory traffic, and in secondary containment to prevent spills.
-
Do not accumulate waste for more than 60 days from the start of collection.
4. Disposal:
-
Do not dispose of this compound down the drain.
-
Contact your institution's Environmental Health and Safety (EHS) or hazardous waste management department to schedule a pickup.
-
Follow all institutional and local regulations for hazardous waste disposal.
5. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous solid waste.
Data Presentation: Handling and Disposal Parameters
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | [1] |
| Engineering Controls | Work in a well-ventilated area, preferably a chemical fume hood. | [1] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. | [1] |
| Solid Waste Containment | Designated, sealed, and clearly labeled hazardous waste container. | [1] |
| Liquid Waste Containment | Designated, leak-proof, chemically compatible, and clearly labeled hazardous waste container. | |
| Disposal Method | Via institutional hazardous waste program. Do not pour down the drain. | |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for hazardous waste disposal, and decontaminate the area. |
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided search results, its nature as a nucleoside analog suggests its use in biochemical assays, cell culture experiments, and potentially in studies related to DNA or RNA synthesis. Any protocol involving this compound should incorporate the safety and handling procedures outlined above. Waste generated from such experiments, including media, buffers, and disposables, must be treated as hazardous waste.
Mandatory Visualization: Disposal Workflow
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
